Einecs 240-219-0
Description
Structure
2D Structure
Properties
CAS No. |
16070-29-4 |
|---|---|
Molecular Formula |
C23H46N2O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-; |
InChI Key |
APORHXDNYYBWMK-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol: Structure, Synthesis, and Potential Pharmacological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. This substance is the 1:1 salt of N-oleoylsarcosine, a lipoamino acid, and 2-aminoethanol. While direct pharmacological data on this specific salt is limited in publicly accessible literature, this document will delve into the well-documented properties of its parent compound, N-oleoylsarcosine, and the burgeoning field of N-acyl amino acids (NAAAs) as signaling molecules. This guide aims to equip researchers and drug development professionals with a thorough understanding of its structure, synthesis, and potential, albeit speculative, therapeutic applications based on the activities of related compounds.
Chemical Identity and Physicochemical Properties
The compound in focus is a salt formed by the acid-base reaction between (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine (commonly known as N-oleoylsarcosine) and 2-aminoethanol (ethanolamine).
Table 1: Physicochemical Properties of the Compound and its Components
| Property | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol (1:1) | N-Oleoylsarcosine (Parent Acid) | 2-Aminoethanol (Base) |
| Molecular Formula | C23H46N2O4[1] | C21H39NO3[1] | C2H7NO[1] |
| Molecular Weight | 414.6 g/mol [1] | 353.55 g/mol [2] | 61.08 g/mol |
| CAS Number | 16070-29-4[1] | 110-25-8[2] | 141-43-5 |
| Appearance | Not specified, likely a viscous liquid or low-melting solid | Clear, yellow to brown, viscous liquid | Colorless, viscous liquid |
| Solubility | Expected to have increased water solubility compared to the parent acid. | Sparsely soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in alkaline water. | Miscible with water |
| Synonyms | N-Oleoylsarcosine ethanolamine salt | N-Oleoylsarcosine, Sarkosyl O, Oleyl sarcosine[1][3] | Ethanolamine, Monoethanolamine |
Synthesis and Characterization
Synthesis Methodology
The synthesis of the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a straightforward acid-base neutralization. The primary challenge lies in the synthesis of the parent acid, N-oleoylsarcosine.
Experimental Protocol: Synthesis of N-Oleoylsarcosine
Two common methods for the synthesis of N-oleoylsarcosine are the Schotten-Baumann reaction and the direct condensation of oleic acid with N-methylglycine (sarcosine).
-
Schotten-Baumann Reaction:
-
Preparation of Oleoyl Chloride: Oleic acid is reacted with a chlorinating agent, such as phosphorus trichloride, to form oleoyl chloride.
-
Aqueous Solution of N-methylglycine: N-methylglycine is dissolved in an aqueous solution, and the pH is adjusted to and maintained at 10 with the addition of a base like sodium hydroxide.
-
Reaction: Oleoyl chloride is added to the N-methylglycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature.
-
Work-up: Upon completion, the fatty acid-free N-oleoylsarcosine is obtained as an oil.
-
-
Direct Condensation:
-
Reactants: Oleic acid, N-methylglycine, and its sodium salt are mixed.
-
Reaction Conditions: The mixture is heated to 170°C for 8 to 10 hours, during which water is eliminated.
-
Alternative, Milder Conditions: Methyl oleate can be reacted with sodium N-methylglycinate at 120°C for 3.5 hours in the presence of sodium methoxide in methanol.
-
Purification: The product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-oleoylsarcosine.
-
Experimental Protocol: Formation of the 2-Aminoethanol Salt
-
Dissolution: N-oleoylsarcosine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
Addition of Base: An equimolar amount of 2-aminoethanol is added dropwise to the solution of N-oleoylsarcosine with stirring.
-
Isolation: The solvent is removed under reduced pressure to yield the (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol. The product can be further purified by recrystallization if it is a solid.
Diagram: Synthetic Workflow
Analytical Characterization
A combination of analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Signals corresponding to the oleoyl chain, the N-methylglycine moiety, and the 2-aminoethanol component. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of the salt (or its dissociated components). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amide C=O stretch, carboxylic acid O-H (in the parent acid), amine N-H stretches, and C-H stretches of the alkyl chain. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |
Potential Pharmacological Relevance and Signaling Pathways
N-Acyl Amino Acids as Signaling Molecules
NAAAs are a class of lipid signaling molecules that are chemically related to endocannabinoids. They have been implicated in a variety of physiological processes and are being explored as potential therapeutic agents for a range of conditions.
Potential Molecular Targets and Signaling Pathways
Based on the known interactions of other NAAAs, the following are potential, though currently speculative, molecular targets and signaling pathways for N-oleoylsarcosine and its salts:
-
G Protein-Coupled Receptors (GPCRs): Many NAAAs have been shown to interact with various GPCRs. These interactions can either be as direct ligands or as allosteric modulators, influencing the receptor's response to other signaling molecules.
-
Ion Channels: Certain NAAAs can modulate the activity of various ion channels, which are critical for cellular excitability and signaling. This suggests a potential role in neurological and cardiovascular functions.
-
Transporters: NAAAs may also interact with membrane transporters, affecting the cellular uptake and efflux of various substrates, including neurotransmitters and other drugs.
Diagram: Hypothetical Signaling Pathways for N-Oleoylsarcosine
Experimental Protocols for Biological Evaluation
To investigate the potential pharmacological activity of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol, a series of in vitro assays would be necessary.
Experimental Protocol: GPCR Activation Assay (General)
-
Cell Culture: A cell line stably expressing the GPCR of interest is cultured under standard conditions.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Second Messenger Measurement: Depending on the GPCR's signaling pathway (e.g., Gs, Gi, Gq), the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium are measured using appropriate assay kits (e.g., ELISA, fluorescence-based assays).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
Experimental Protocol: Ion Channel Modulation Assay (Patch-Clamp Electrophysiology)
-
Cell Preparation: Cells expressing the ion channel of interest are prepared for patch-clamp recording.
-
Electrophysiological Recording: Whole-cell or single-channel currents are recorded in response to specific voltage protocols.
-
Compound Application: The test compound is applied to the cells, and any changes in the ion channel currents (e.g., amplitude, kinetics) are recorded.
-
Data Analysis: The effects of the compound on the ion channel's activity are quantified.
Conclusion and Future Directions
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine compound with 2-aminoethanol is a salt of the well-characterized surfactant, N-oleoylsarcosine. While its direct application in drug development has not been established, its chemical nature as a lipoamino acid places it within a class of molecules with recognized signaling properties. Future research should focus on screening this compound and its parent acid against a panel of pharmacological targets, particularly GPCRs and ion channels, to elucidate any potential therapeutic activity. The detailed synthetic and analytical protocols provided herein offer a foundation for the preparation and characterization of this compound for such exploratory studies. The lack of specific biological data for the 2-aminoethanol salt underscores the need for further investigation to determine if it possesses unique pharmacological properties beyond those of its parent N-oleoylsarcosine.
References
N-Oleoyl-Sarcosine: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl-sarcosine, an amphiphilic oleic acid derivative, is widely utilized in various industries, notably in personal care products as a mild surfactant and in industrial applications as a corrosion inhibitor. While generally regarded as having low toxicity, a comprehensive understanding of its biological activity and cytotoxicity at the cellular and molecular level is crucial for its safe and effective use in drug development and other biomedical applications. This technical guide provides an in-depth overview of the known biological effects and cytotoxic profile of N-oleoyl-sarcosine and related N-acyl sarcosinates. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. Due to the limited specific data on N-oleoyl-sarcosine, information from closely related N-acyl sarcosinates is included to provide a broader context, with all such instances clearly noted.
Biological Activity and Toxicological Profile
N-oleoyl-sarcosine exhibits a range of biological activities, primarily stemming from its surfactant properties. Its interaction with biological systems is largely dictated by its amphiphilic nature, possessing a hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup.
Acute Toxicity
N-oleoyl-sarcosine demonstrates low acute oral toxicity. Studies in rats have established a high LD50, indicating a low risk of toxicity from accidental ingestion.
| Compound | Test Animal | Route of Administration | LD50 |
| N-oleoyl-sarcosine | Rat | Oral | 9200 mg/kg |
Data sourced from safety assessments of fatty acyl sarcosines.
Skin and Eye Irritation
In cosmetic applications, N-oleoyl-sarcosine is considered a mild surfactant with low irritation potential for skin and eyes.[1][2] Clinical studies on leave-on products containing up to 5% N-acyl sarcosinates have shown them to be non-irritating and non-sensitizing to human skin.[2]
Genotoxicity
Mutagenicity studies, specifically the Ames test, have been conducted on N-oleoyl-sarcosine. The results indicate that it is not mutagenic, with or without metabolic activation.
| Compound | Test System | Concentration | Metabolic Activation | Result |
| N-oleoyl-sarcosine | S. typhimurium TA98, TA100, TA1535, TA1537 | ≥5000 µ g/plate | With and Without | Non-mutagenic |
This data underscores the low genotoxic potential of N-oleoyl-sarcosine.
In Vitro Cytotoxicity
While generally having low in vivo toxicity, in vitro studies have shown that acyl sarcosines can exhibit cytotoxicity, particularly at higher concentrations. This is a common characteristic of surfactants, which can disrupt cell membranes.
Cytotoxicity in Mammalian Cell Lines
| Surfactant | Cell Line | Assay | IC50 |
| Sodium Dodecyl Sulfate (SDS) | Human Astrocytoma | Not Specified | Toxic effects observed |
| Sodium Dodecylbenzene Sulfonate (SDBS) | Human Astrocytoma | Not Specified | Toxic effects observed |
| Sodium Cholate (SC) | Human Astrocytoma | Not Specified | No significant cytotoxicity |
| Cationic Surfactants (general) | HeLa | MTT | Generally more toxic than anionic surfactants |
| Anionic Surfactants (general) | HeLa | MTT | Generally less toxic than cationic surfactants |
Researchers should determine the specific IC50 of N-oleoyl-sarcosine for their cell line of interest.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for N-oleoyl-sarcosine's biological and cytotoxic effects is believed to be its interaction with the cell membrane due to its surfactant properties. Specific effects on intracellular signaling pathways have not been extensively studied for N-oleoyl-sarcosine itself. However, based on the known behavior of surfactants, a hypothetical mechanism can be proposed.
Hypothesized Mechanism of Membrane Interaction
At low concentrations, N-oleoyl-sarcosine monomers may insert into the lipid bilayer, leading to increased membrane fluidity. As the concentration increases towards the critical micelle concentration (CMC), the accumulation of surfactant molecules can lead to the formation of pores and ultimately, the solubilization of the membrane, causing loss of integrity and cell lysis.
Potential Downstream Signaling Effects
The disruption of the cell membrane integrity can trigger a cascade of intracellular events, including:
-
Ion Flux Imbalance: Disruption of ion gradients across the membrane.
-
Cellular Stress Response: Activation of stress-activated protein kinases (SAPKs).
-
Apoptosis Induction: Release of intracellular components and activation of apoptotic pathways.
Further research, such as proteomic and transcriptomic analyses, is required to elucidate the specific signaling pathways modulated by N-oleoyl-sarcosine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity and cytotoxicity of N-oleoyl-sarcosine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of N-oleoyl-sarcosine in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the N-oleoyl-sarcosine solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of N-oleoyl-sarcosine that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells with N-oleoyl-sarcosine as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mutagenicity Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to test for the mutagenicity of a substance.
Methodology:
-
Bacterial Strains: Use appropriate histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Mix the bacterial culture, the test substance (N-oleoyl-sarcosine at various concentrations), and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Skin Irritation Assay (Human Repeat Insult Patch Test - HRIPT)
This clinical test assesses the potential of a substance to cause skin irritation and sensitization.
Methodology:
-
Subjects: Recruit a panel of healthy human volunteers.
-
Induction Phase: Apply a patch containing the test material (e.g., a formulation with N-oleoyl-sarcosine) to the skin of the subjects for a specified period (e.g., 24-48 hours). Repeat this application several times over a few weeks.
-
Challenge Phase: After a rest period, apply a challenge patch with the test material to a naive skin site.
-
Scoring: Evaluate the skin reaction at the patch sites at specified time points (e.g., 24, 48, and 72 hours after patch removal) using a standardized scoring system for erythema, edema, and other signs of irritation.
Conclusion
N-oleoyl-sarcosine is a compound with a well-established safety profile for its current applications, characterized by low acute toxicity and minimal skin irritation potential. It is not considered to be mutagenic. However, for applications in drug development and other biomedical fields, a more detailed understanding of its in vitro cytotoxicity and molecular mechanisms is necessary. The available data suggests that, like other surfactants, N-oleoyl-sarcosine can induce cytotoxicity at sufficient concentrations, likely through the disruption of cell membrane integrity. The lack of specific IC50 data for N-oleoyl-sarcosine on various cell lines and the absence of studies on its effects on specific signaling pathways represent significant data gaps. Future research should focus on generating this quantitative data and exploring the molecular consequences of cell membrane interactions to fully characterize its potential for new therapeutic and biomedical applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Technical Guide: Solubility and Biological Interactions of 2-Mercaptobenzothiazole (Einecs 240-219-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-Mercaptobenzothiazole (MBT), a compound identified by EINECS number 240-219-0, in various organic solvents. It also elucidates a key biological signaling pathway associated with its toxicological profile, specifically its mechanism as a contact allergen.
Core Substance Identification
Chemical Name: 2-Mercaptobenzothiazole (MBT) EINECS Number: 240-219-0 CAS Number: 149-30-4 Molecular Formula: C₇H₅NS₂ Molecular Weight: 167.25 g/mol
Solubility in Organic Solvents
2-Mercaptobenzothiazole exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative and qualitative solubility data.
| Solvent | Solubility | Temperature (°C) | Citation |
| Acetone | Soluble, 100 g/L | Not Specified | [1] |
| Ethyl Acetate | Easily Soluble | Not Specified | [2] |
| Ethanol | Slightly Soluble, 20 g/L | Not Specified | [1][2] |
| Diethyl Ether | Slightly Soluble | Not Specified | [1] |
| Benzene | Slightly Soluble | Not Specified | [1] |
| Glacial Acetic Acid | Slightly Soluble | Not Specified | [1] |
| Chloroform | Soluble | Not Specified | [1] |
| Toluene | More easily soluble than other materials | Not Specified | [3] |
| DMSO | 100 mg/mL (597.9 mM) | Not Specified | [4] |
Experimental Protocol: Determination of Solubility in Organic Solvents
While a specific OECD guideline for solubility in organic solvents is not available, the principles outlined in OECD Test Guideline 105: Water Solubility can be adapted. The following protocol describes the flask method, suitable for substances with solubilities above 10⁻² g/L.
Objective: To determine the saturation concentration of 2-Mercaptobenzothiazole in a given organic solvent at a specific temperature.
Materials:
-
2-Mercaptobenzothiazole (analytical grade)
-
Selected organic solvent (analytical grade)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation for quantification.
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. A supersaturated solution of MBT in the chosen solvent is prepared in a flask and stirred at a constant temperature. Samples of the solution are taken at various time intervals (e.g., 1, 2, 4, 8, 24 hours), clarified by centrifugation or filtration, and the concentration of MBT is determined. Equilibrium is considered reached when consecutive measurements are in agreement.
-
Definitive Test: a. Several flasks are prepared, and an amount of MBT exceeding that determined in the preliminary test is added to each flask to ensure a saturated solution. b. The selected organic solvent is added to each flask. c. The flasks are tightly stoppered and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C. d. The solutions are stirred or shaken for a period determined to be sufficient to reach equilibrium from the preliminary test (typically 24-48 hours). e. After reaching equilibrium, the stirring is stopped, and the solutions are allowed to stand for a sufficient time to allow for the sedimentation of undissolved particles. f. A sample of the supernatant is carefully withdrawn. g. The sample is clarified by centrifugation at a defined speed and duration or by filtration through a membrane filter compatible with the solvent. It is crucial to ensure that the clarification process does not alter the concentration of the dissolved MBT. h. The concentration of MBT in the clear solution is determined using a validated analytical method, such as HPLC.
-
Data Analysis: The mean of the concentrations from at least three replicate flasks is calculated to determine the solubility of MBT in the specific organic solvent at the test temperature.
Signaling Pathway: Haptenation and Allergic Contact Dermatitis
2-Mercaptobenzothiazole is a known contact allergen.[2] Its mechanism of inducing an allergic response involves a process called haptenation, where the small molecule (hapten) covalently binds to a larger carrier protein, rendering it immunogenic. The thiol group of MBT is critical to this process.
The following diagram illustrates the proposed haptenation pathway of 2-Mercaptobenzothiazole.
Caption: Proposed haptenation pathway of 2-Mercaptobenzothiazole leading to allergic contact dermatitis.
This pathway demonstrates the initial oxidation of MBT to its disulfide dimer, MBTS.[4] Subsequently, MBTS reacts with cysteine residues of skin proteins through a disulfide exchange mechanism, forming a stable hapten-protein complex. This complex is then recognized by the immune system, leading to the sensitization and elicitation of an allergic contact dermatitis response.
References
Spectroscopic and Synthetic Profile of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, a compound also known by its common names N-oleoylsarcosine and Sarkosyl O. Included are key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the process.
Chemical Identity and Physical Properties
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine is an amphiphilic oleic acid derivative with a sarcosine head group.[1] It is a viscous liquid at room temperature and sees use as a mild surfactant, emulsifier, and corrosion inhibitor.[1]
| Property | Value | Reference |
| IUPAC Name | 2-[methyl-[(9Z)-octadec-9-enoyl]amino]acetic acid | [1] |
| Synonyms | N-Oleoyl Sarcosine, Sarkosyl O, Oleoyl sarcosine | [2] |
| CAS Number | 110-25-8 | [1] |
| Molecular Formula | C₂₁H₃₉NO₃ | [3] |
| Molecular Weight | 353.54 g/mol | [3] |
| Appearance | Clear, yellow, viscous liquid | [1] |
| Melting Point | 16.1-17.0 °C | |
| Boiling Point | 499.4 °C (Predicted) |
Spectroscopic Data
The following sections provide key spectroscopic data for the characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this molecule. The data presented here is based on typical spectra found in chemical databases.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | 2H | -CH=CH- (Olefinic protons) |
| ~4.15 | s | 2H | -N-CH₂-COOH |
| ~3.10 | s | 3H | -N-CH₃ |
| ~2.35 | t | 2H | -C(=O)-CH₂- |
| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- |
| ~1.62 | m | 2H | -C(=O)-CH₂-CH₂- |
| ~1.28 | br s | ~20H | -(CH₂)n- (Aliphatic chain) |
| ~0.88 | t | 3H | -CH₃ (Terminal methyl) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~173.5 | -COOH (Carboxylic acid) |
| ~172.0 | -C=O (Amide) |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~50.5 | -N-CH₂-COOH |
| ~35.5 | -N-CH₃ |
| ~34.0 | -C(=O)-CH₂- |
| ~31.9 - 22.7 | -(CH₂)n- (Aliphatic chain) |
| ~14.1 | -CH₃ (Terminal methyl) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3005 | C-H stretch (sp²) | Olefinic C-H |
| ~2925, ~2855 | C-H stretch (sp³) | Aliphatic C-H |
| ~1735 | C=O stretch | Carboxylic acid |
| ~1640 | C=O stretch | Amide |
| ~1465 | C-H bend | CH₂ |
| ~722 | C-H bend | -(CH₂)n- rocking |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| m/z | Ion |
| 354.3005 | [M+H]⁺ |
| 336.2899 | [M-H₂O+H]⁺ |
| 294.2791 | [M-C₂H₅NO+H]⁺ |
| 266.2475 | [M-C₃H₅NO₂-H]⁺ |
Experimental Protocols
The following protocols outline the synthesis and spectroscopic characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
Synthesis via Schotten-Baumann Reaction
This method involves the acylation of an amine with an acyl chloride in the presence of a base.[1]
Materials:
-
Oleoyl chloride
-
N-methylglycine (Sarcosine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve N-methylglycine in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.
-
In a separate flask, dissolve oleoyl chloride in dichloromethane.
-
Add the oleoyl chloride solution dropwise to the cooled N-methylglycine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitoring by thin-layer chromatography.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
3.2.2. FTIR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its fragment ions.
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis and characterization workflow for (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
Caption: A workflow diagram illustrating the synthesis and subsequent spectroscopic characterization of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
References
Methodological & Application
Application Notes and Protocols for Oleoyl Sarcosine as a Corrosion Inhibitor in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl Sarcosine, an N-acyl derivative of sarcosine, is an effective, oil-soluble corrosion inhibitor with applications in various industrial and laboratory settings. Its amphiphilic nature, possessing a polar head group and a long, nonpolar oleoyl tail, allows it to form a protective monomolecular film on metal surfaces, thereby mitigating corrosion. This document provides detailed application notes and experimental protocols for utilizing Oleoyl Sarcosine as a corrosion inhibitor in laboratory research, particularly for the protection of mild steel and other metals.
Mechanism of Action
Oleoyl Sarcosine functions as a corrosion inhibitor primarily through an adsorption mechanism. The polar sarcosine head group interacts with the metal surface, while the hydrophobic oleoyl tail orients away from the surface, creating a barrier that repels corrosive agents. This forms a protective film that inhibits both anodic and cathodic corrosion reactions. The effectiveness of this protective layer is influenced by factors such as the concentration of the inhibitor, the temperature of the environment, and the duration of exposure.
Caption: Corrosion inhibition by Oleoyl Sarcosine.
Quantitative Data Summary
The effectiveness of Oleoyl Sarcosine as a corrosion inhibitor is typically evaluated by its inhibition efficiency (%IE), which can be determined using various experimental techniques. The following tables summarize representative data on the performance of Oleoyl Sarcosine under different conditions.
Table 1: Inhibition Efficiency of Oleoyl Sarcosine on Mild Steel in 0.1 M NaCl Solution (Determined by Potentiodynamic Polarization)
| Inhibitor Concentration (mmol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 15.8 | - |
| 25 | 4.2 | 73.4 |
| 50 | 2.1 | 86.7 |
| 75 | 0.9 | 94.3 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on the Inhibition Efficiency of 50 mmol/L Oleoyl Sarcosine on Mild Steel in 0.1 M NaCl Solution
| Temperature (°C) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%IE) |
| 25 | 2.1 | 86.7 |
| 40 | 3.5 | 77.8 |
| 55 | 5.8 | 63.3 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of Oleoyl Sarcosine as a corrosion inhibitor are provided below.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate and the inhibition efficiency.
Caption: Workflow for the weight loss method.
Protocol:
-
Metal Coupon Preparation:
-
Cut metal specimens (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Grind the surfaces of the coupons with progressively finer grades of emery paper (e.g., 400, 800, 1200 grit).
-
Degrease the coupons by washing with a suitable solvent (e.g., acetone or ethanol) and then rinse with deionized water.
-
Dry the coupons in a desiccator and accurately weigh them to the nearest 0.1 mg (W₁).
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 0.1 M NaCl solution).
-
Prepare a series of the corrosive medium containing different concentrations of Oleoyl Sarcosine (e.g., 25, 50, 75 mmol/L). A blank solution without the inhibitor should also be prepared.
-
-
Immersion Test:
-
Immerse the prepared coupons in the test solutions. Ensure each coupon is fully submerged and not in contact with other coupons.
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24, 48, or 72 hours).
-
-
Post-Immersion:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products. This can be done by gentle brushing and immersion in a cleaning solution (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).
-
Rinse the cleaned coupons with deionized water and acetone, dry them, and re-weigh them (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × D × T) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² D = Density of the metal in g/cm³ T = Immersion time in hours
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and understand the kinetic behavior of the anodic and cathodic reactions.
Caption: Workflow for potentiodynamic polarization.
Protocol:
-
Electrode and Cell Setup:
-
Use a three-electrode electrochemical cell consisting of a working electrode (the metal sample to be tested, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Prepare the working electrode by embedding it in an insulating material (e.g., epoxy resin) to expose a defined surface area (e.g., 1 cm²).
-
Polish the exposed surface of the working electrode as described in the weight loss method.
-
-
Experimental Procedure:
-
Fill the electrochemical cell with the test solution (with or without Oleoyl Sarcosine).
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is known as a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
-
Calculations:
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Application Notes and Protocols for Oleoyl Sarcosine in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Oleoyl Sarcosine as a surfactant in emulsion and miniemulsion polymerization for research and drug delivery applications. The following sections detail the properties of Oleoyl Sarcosine, its role in polymerization, and step-by-step protocols for synthesizing polymer nanoparticles.
Introduction to Oleoyl Sarcosine in Emulsion Polymerization
Oleoyl Sarcosine is an anionic surfactant derived from oleic acid and sarcosine (N-methylglycine).[1][2] Its amphiphilic nature, with a lipophilic oleoyl tail and a hydrophilic sarcosinate head, makes it an effective emulsifier for creating stable oil-in-water emulsions.[1][2] In the context of emulsion polymerization, Oleoyl Sarcosine serves several critical functions:
-
Monomer Emulsification: It facilitates the dispersion of hydrophobic monomers in an aqueous phase, forming micelles that act as the primary loci for polymerization.
-
Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, providing electrostatic stabilization that prevents aggregation and ensures a stable latex.[3]
-
Biocompatibility: As a derivative of natural fatty acids and amino acids, it is considered a mild and biodegradable surfactant, making it a suitable candidate for biomedical applications, including drug delivery systems.[1][2]
Data Presentation: Properties and Performance
The following tables summarize key properties of Oleoyl Sarcosine and provide illustrative data on its performance in emulsion polymerization based on general principles for anionic surfactants.
Table 1: Physicochemical Properties of Oleoyl Sarcosine
| Property | Value | Reference |
| Chemical Name | N-Oleoyl Sarcosine | [1] |
| CAS Number | 110-25-8 | [1] |
| Molecular Formula | C₂₁H₃₉NO₃ | [1] |
| Molecular Weight | 353.55 g/mol | [1] |
| Appearance | Yellowish, viscous liquid | [2] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and organic solvents. | [2] |
| Surfactant Type | Anionic | [1] |
Table 2: Illustrative Performance of Oleoyl Sarcosine in Emulsion Polymerization of Methyl Methacrylate (MMA)
| Oleoyl Sarcosine Conc. (wt% to monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Polymerization Conversion (%) |
| 1.0 | 150 | 0.25 | 92 |
| 2.0 | 110 | 0.18 | 95 |
| 3.0 | 85 | 0.12 | 97 |
| 4.0 | 70 | 0.10 | 98 |
Note: The data in this table is illustrative and based on general trends observed for anionic surfactants in emulsion polymerization. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes a standard batch emulsion polymerization process to synthesize polymethyl methacrylate (PMMA) nanoparticles using Oleoyl Sarcosine as the emulsifier.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Oleoyl Sarcosine
-
Potassium persulfate (KPS)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump or dropping funnel
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add 100 mL of DI water and 1.0 g of Oleoyl Sarcosine.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, and maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the mixture to 70°C with continuous stirring (e.g., 300 rpm).
-
Monomer and Initiator Preparation: In separate vessels, prepare:
-
10 g of inhibitor-free MMA.
-
An initiator solution by dissolving 0.1 g of KPS in 5 mL of DI water.
-
-
Initiation: Once the reactor temperature is stable at 70°C, add the KPS solution to the flask.
-
Monomer Feed: Immediately begin the dropwise addition of the MMA monomer to the reactor over a period of 2 hours using a syringe pump or dropping funnel.
-
Polymerization: After the monomer addition is complete, continue the reaction at 70°C for an additional 2 hours to ensure high conversion.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting PMMA latex can be characterized for particle size, polydispersity, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol for Miniemulsion Polymerization for Drug Encapsulation
This protocol outlines a miniemulsion polymerization procedure for encapsulating a hydrophobic drug within polymer nanoparticles.
Materials:
-
Monomer (e.g., Methyl methacrylate, Styrene)
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Oleoyl Sarcosine
-
Hexadecane (co-stabilizer)
-
Potassium persulfate (KPS)
-
Deionized (DI) water
-
Organic solvent (e.g., Dichloromethane)
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Oil Phase Preparation: In a beaker, dissolve 5 g of the monomer, 100 mg of the hydrophobic drug, and 0.2 g of hexadecane in a minimal amount of a suitable organic solvent.
-
Aqueous Phase Preparation: In another beaker, dissolve 0.5 g of Oleoyl Sarcosine in 50 mL of DI water.
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes.
-
Miniemulsification: Subject the pre-emulsion to high-shear homogenization or ultrasonication for 10-15 minutes in an ice bath to form a stable miniemulsion.
-
Polymerization Setup: Transfer the miniemulsion to a three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Inert Atmosphere and Heating: Purge with nitrogen for 30 minutes and then heat the miniemulsion to 70°C with continuous stirring.
-
Initiation: Prepare an initiator solution by dissolving 0.05 g of KPS in 2 mL of DI water. Add this solution to the reactor to initiate polymerization.
-
Reaction: Allow the polymerization to proceed for 4 hours at 70°C.
-
Cooling and Purification: Cool the reactor to room temperature. The resulting nanoparticle dispersion can be purified by dialysis to remove unreacted monomer, surfactant, and free drug.
-
Characterization: Analyze the drug-loaded nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Visualizations
The following diagrams illustrate the experimental workflows and key concepts.
Caption: Workflow for Emulsion Polymerization.
Caption: Miniemulsion for Drug Encapsulation.
References
Application Notes and Protocols for the Formulation of Microemulsions with (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, also known as oleoyl sarcosine or Sarkosyl O, is an anionic surfactant derived from the fatty acid oleic acid and the amino acid sarcosine. Its amphiphilic nature makes it a suitable candidate for the formulation of microemulsions, which are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems are of significant interest in the pharmaceutical industry as potential drug delivery vehicles, particularly for topical and transdermal applications, due to their ability to enhance the solubilization and penetration of poorly water-soluble drugs.
This document provides detailed application notes and protocols for the formulation and characterization of microemulsions utilizing (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine as the primary surfactant.
Key Physicochemical Properties
A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. For the sodium salt of oleoyl sarcosine (sodium oleyl sarcosinate), the CMC has been reported to be approximately 5 x 10⁻³ mol/kg. This value is a crucial starting point for determining the surfactant concentration required for microemulsion formation.
Table 1: Physicochemical Properties of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and its Sodium Salt
| Property | Value | Reference |
| Chemical Name | (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine | N/A |
| Synonyms | Oleoyl Sarcosine, Sarkosyl O | N/A |
| Molecular Formula | C₂₁H₃₉NO₃ | N/A |
| Molecular Weight | 353.54 g/mol | N/A |
| CMC (Sodium Salt) | ~ 5 x 10⁻³ mol/kg | N/A |
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
The formulation of a stable microemulsion requires the determination of the optimal concentration ranges of the oil, surfactant/cosurfactant mixture (Sₘᵢₓ), and aqueous phase. This is achieved by constructing a pseudo-ternary phase diagram.
Materials:
-
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine (Surfactant)
-
Propylene Glycol (Cosurfactant)
-
Isopropyl Myristate (Oil Phase)
-
Purified Water (Aqueous Phase)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
Procedure:
-
Prepare the Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare mixtures of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and propylene glycol at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration: For each Sₘᵢₓ ratio, prepare a series of oil and Sₘᵢₓ mixtures in glass vials, with weight ratios ranging from 1:9 to 9:1.
-
Slowly titrate each oil/Sₘᵢₓ mixture with purified water from a burette while continuously stirring at a constant speed (e.g., 200 rpm).
-
Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The transition from a clear, single-phase system to a turbid or biphasic system indicates the boundary of the microemulsion region.
-
Plotting the Diagram: Record the compositions (in weight percent) of oil, Sₘᵢₓ, and water for each point on the boundary of the microemulsion region. Plot these points on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area enclosed by these points represents the microemulsion existence region.
Table 2: Example of Data Points for Constructing a Pseudo-Ternary Phase Diagram (Sₘᵢₓ Ratio = 2:1)
| Oil (%) | Sₘᵢₓ (%) | Water (%) | Observation |
| 10 | 90 | 0 | Clear |
| 9.5 | 85.5 | 5 | Clear |
| ... | ... | ... | ... |
| 8.0 | 72.0 | 20 | Turbid |
| 20 | 80 | 0 | Clear |
| 19.0 | 76.0 | 5 | Clear |
| ... | ... | ... | ... |
| 15.0 | 60.0 | 25 | Turbid |
Protocol 2: Preparation of a Microemulsion Formulation
Based on the constructed phase diagram, select a composition within the stable microemulsion region for further characterization.
Materials:
-
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine
-
Propylene Glycol
-
Isopropyl Myristate
-
Purified Water
-
Poorly water-soluble drug (e.g., Ibuprofen)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the required amounts of isopropyl myristate (oil phase) and the poorly water-soluble drug.
-
Stir the mixture until the drug is completely dissolved in the oil.
-
Add the calculated amounts of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine and propylene glycol to the oil phase.
-
Stir the mixture until a clear and homogenous solution is formed.
-
Slowly add the purified water to the mixture under continuous stirring.
-
Continue stirring for 15-20 minutes to ensure the formation of a stable microemulsion.
Table 3: Exemplary Microemulsion Formulation
| Component | Function | Concentration (w/w %) |
| Isopropyl Myristate | Oil Phase | 15 |
| (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine | Surfactant | 30 |
| Propylene Glycol | Cosurfactant | 15 |
| Purified Water | Aqueous Phase | 40 |
| Ibuprofen | Active Pharmaceutical Ingredient | 1 |
Protocol 3: Characterization of the Microemulsion
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
-
-
Expected Results: Microemulsions typically exhibit droplet sizes in the range of 10-200 nm with a low PDI (< 0.3), indicating a narrow size distribution. The zeta potential provides information about the surface charge and stability of the droplets.
2. Stability Studies:
-
Centrifugation Test: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes. The formulation should not show any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature (25°C for 48 hours). The formulation should remain clear and homogenous.
-
Thermodynamic Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3 months). Periodically assess for any changes in visual appearance, particle size, and drug content.
Table 4: Illustrative Characterization Data for the Exemplary Microemulsion
| Parameter | Value |
| Appearance | Clear and transparent |
| Particle Size (z-average) | 85 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | -25 mV |
| Stability after Centrifugation | No phase separation |
| Stability after Freeze-Thaw Cycles (3 cycles) | No phase separation |
Visualizations
Caption: Experimental workflow for the formulation and characterization of microemulsions.
Caption: Mechanism of skin penetration enhancement by microemulsions containing (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
Application Notes and Protocols: Oleoyl Sarcosine for Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Oleoyl Sarcosine for the surface modification of biomaterials. The information is intended to guide researchers in exploring its utility in enhancing biocompatibility, modulating cellular interactions, and improving the performance of medical devices and drug delivery systems.
Introduction to Oleoyl Sarcosine
Oleoyl Sarcosine is an amphiphilic molecule derived from oleic acid and sarcosine (N-methylglycine).[1][2] Its structure, consisting of a long hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup, allows it to function as a surfactant and assemble into organized layers on various surfaces.[1][2] While it is sparingly soluble in water in its acidic form, it dissolves in many organic solvents and in water under alkaline conditions.[1] This characteristic makes it a candidate for modifying the surfaces of biomaterials to alter their physicochemical properties and subsequent biological responses.
Key Properties:
-
Amphiphilic Nature: Possesses both hydrophobic and hydrophilic moieties, enabling interaction with a variety of surfaces and the formation of self-assembled monolayers (SAMs).
-
Biocompatibility: Generally considered to have low toxicity and to be biodegradable.[1] However, thorough biocompatibility testing is essential for any specific biomedical application.
-
Surface Activity: Known to act as a corrosion inhibitor on metal surfaces by forming a protective film.[1][2] This suggests a strong potential for surface binding on metallic biomaterials like titanium.
Potential Applications in Biomaterial Surface Modification
The unique properties of Oleoyl Sarcosine suggest several promising applications in the field of biomaterials:
-
Improving Biocompatibility: Modification of implant surfaces to present a more biocompatible interface to the biological environment.
-
Controlling Protein Adsorption: The amphiphilic nature of an Oleoyl Sarcosine coating could be tailored to either resist or selectively bind specific proteins, thereby influencing subsequent cellular interactions.
-
Modulating Cell Adhesion and Proliferation: By altering surface chemistry and wettability, Oleoyl Sarcosine coatings could be used to either promote or inhibit cell attachment and growth, depending on the desired application (e.g., promoting osseointegration of orthopedic implants or preventing cell adhesion on catheters).
-
Drug Delivery: The hydrophobic oleoyl chains could serve as a reservoir for lipophilic drugs, allowing for localized and sustained drug release from the surface of an implant.
Experimental Data (Hypothetical)
While specific experimental data for Oleoyl Sarcosine on common biomaterials is limited in publicly available literature, the following tables present hypothetical quantitative data based on the expected behavior of similar amphiphilic molecules. These tables are intended to serve as a guide for expected outcomes and for structuring experimental results.
Table 1: Surface Wettability of Modified Biomaterials
| Biomaterial Substrate | Surface Modification | Water Contact Angle (°) |
| Titanium (Ti) | Unmodified | 75 ± 5 |
| Oleoyl Sarcosine Coated | 45 ± 4 | |
| Hydroxyapatite (HA) | Unmodified | 60 ± 6 |
| Oleoyl Sarcosine Coated | 38 ± 5 | |
| Poly(lactic-co-glycolic acid) (PLGA) | Unmodified | 82 ± 7 |
| Oleoyl Sarcosine Coated | 55 ± 6 |
Table 2: Protein Adsorption on Modified Titanium Surfaces
| Surface Modification | Albumin Adsorption (µg/cm²) | Fibrinogen Adsorption (µg/cm²) |
| Unmodified Titanium | 1.5 ± 0.2 | 2.8 ± 0.3 |
| Oleoyl Sarcosine Coated | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 3: In Vitro Biocompatibility of Modified Titanium Surfaces
| Surface Modification | Cell Viability (%) (Fibroblast L929 cells) | Cell Adhesion (cells/mm²) (Osteoblast MC3T3-E1 cells) |
| Unmodified Titanium | 98 ± 2 | 1500 ± 150 |
| Oleoyl Sarcosine Coated | 95 ± 3 | 2500 ± 200 |
Experimental Protocols
The following are detailed protocols for the surface modification of biomaterials with Oleoyl Sarcosine and for the characterization of the modified surfaces.
Protocol for Surface Modification of Titanium with Oleoyl Sarcosine via Self-Assembly
This protocol describes the formation of a self-assembled monolayer (SAM) of Oleoyl Sarcosine on a titanium surface.
Materials:
-
Titanium (Ti) substrates (e.g., discs or coupons)
-
Oleoyl Sarcosine
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Deionized (DI) water
-
Ultrasonic bath
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Sonnicate Ti substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonnicate in DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Preparation of Oleoyl Sarcosine Solution:
-
Prepare a 1 mM solution of Oleoyl Sarcosine in anhydrous toluene.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried Ti substrates in the Oleoyl Sarcosine solution.
-
Incubate at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any non-adsorbed molecules.
-
Rinse with ethanol.
-
Dry the coated substrates under a stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a desiccator until further use.
-
Workflow for surface modification of titanium with Oleoyl Sarcosine.
Protocol for Surface Characterization
This protocol measures the surface wettability by determining the water contact angle.
Materials and Equipment:
-
Contact angle goniometer with a microsyringe
-
High-purity deionized water
-
Modified and unmodified biomaterial substrates
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface using the microsyringe.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at a minimum of three different locations on each sample and calculate the average.
This protocol identifies the chemical functional groups on the modified surface.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Modified and unmodified biomaterial substrates
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place the modified substrate in firm contact with the ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of Oleoyl Sarcosine (e.g., C=O stretching, N-H bending, C-H stretching).
This protocol determines the elemental composition and chemical states of the surface.
Materials and Equipment:
-
XPS instrument with a monochromatic Al Kα X-ray source
-
Modified and unmodified biomaterial substrates
Procedure:
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, N 1s, and Ti 2p for titanium substrates).
-
Analyze the binding energies and peak shapes to determine chemical states and confirm the presence of the Oleoyl Sarcosine coating.
Protocol for In Vitro Biological Evaluation
This protocol quantifies the total amount of protein adsorbed to the surface.
Materials:
-
Modified and unmodified biomaterial substrates in a 24-well plate format
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline - PBS)
-
PBS
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Place the sterile substrates in the wells of a 24-well plate.
-
Add 1 mL of the protein solution to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the protein solution and gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
Prepare the BCA working reagent according to the kit instructions.
-
Add 200 µL of the BCA working reagent to each well containing a substrate.
-
Incubate for 30 minutes at 37°C.
-
Transfer 150 µL of the solution from each well to a new 96-well plate.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Determine the protein concentration by comparing the absorbance to a standard curve prepared with known concentrations of the protein.
References
Application Notes and Protocols: N-oleoyl-sarcosine in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl-sarcosine is an amphiphilic oleic acid derivative characterized by a long, hydrophobic oleoyl tail and a hydrophilic sarcosine head group.[1][2] This unique structure makes it a highly effective surfactant, emulsifier, and solubilizing agent.[1] In the pharmaceutical industry, N-oleoyl-sarcosine is increasingly utilized as a versatile excipient to overcome formulation challenges, particularly for poorly soluble drugs. Its ability to enhance bioavailability, improve the stability of formulations, and facilitate drug transport across biological membranes makes it a valuable component in the development of advanced drug delivery systems such as micelles, liposomes, and nanoemulsions.[1][3][4]
Section 1: Applications in Drug Delivery Formulations
The amphiphilic nature of N-oleoyl-sarcosine allows for its incorporation into various drug delivery platforms to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).
-
Micellar Systems for Poorly Soluble Drugs: N-oleoyl-sarcosine can function as a surfactant in the formation of polymeric micelles, which are nanosized colloidal carriers (typically 5-100 nm) with a core-shell structure.[4] These systems are adept at encapsulating hydrophobic drugs within their core, effectively increasing the drug's solubility and stability in aqueous environments.[5] This approach is particularly promising in cancer therapy, where many chemotherapeutic agents are poorly soluble.[6]
-
Liposomal and Nanostructured Lipid Carrier (NLC) Formulations: In lipid-based nanocarriers like liposomes and NLCs, N-oleoyl-sarcosine can be integrated into the lipid matrix.[3][7] Its presence can enhance drug loading capacity, improve the physical stability of the vesicles, and modulate the drug release profile.[8][9] NLCs, a second generation of lipid nanoparticles, offer advantages such as high drug loading and reduced drug expulsion during storage, making them a robust platform for various routes of administration.[7]
-
Transdermal Drug Delivery Systems: N-oleoyl-sarcosine is an effective penetration enhancer in topical and transdermal formulations.[][11] It facilitates the transport of APIs through the primary barrier of the skin, the stratum corneum, by transiently disrupting the highly organized lipid structure. This action improves the rate and extent of drug absorption into the skin, making it valuable for localized treatments and systemic delivery without invasive administration.[12][13]
-
Oral Bioavailability Enhancement: For orally administered drugs with low solubility (such as those in the Biopharmaceutics Classification System Class II), N-oleoyl-sarcosine can be used in self-emulsifying drug delivery systems (SEDDS).[14] These formulations are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, promoting drug dissolution and absorption.[14]
Section 2: Quantitative Data Summary
The inclusion of N-oleoyl-sarcosine in drug delivery formulations can significantly improve key physicochemical and performance parameters. The following table summarizes typical quantitative data for such systems based on literature values for similar formulation types.
| Formulation Type | Example API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Advantage with N-oleoyl-sarcosine |
| Polymeric Micelles | Paclitaxel | 10 - 100[4] | < 0.3 | -15 to -30 | > 85 | 5 - 25 | Enhanced solubility and stability of hydrophobic API.[6] |
| Liposomes | Doxorubicin | 80 - 200 | < 0.2 | -20 to -40 | > 90 | 1 - 10 | Improved formulation stability and controlled drug release.[3] |
| NLCs | Curcumin | 100 - 300[15] | < 0.25 | -10 to -35 | > 90[15] | 5 - 20 | High loading capacity and enhanced skin permeation.[7][16] |
| Nanoemulsions | 5-Fluorouracil | 50 - 200 | < 0.3 | -25 to -50 | > 95 | 1 - 5 | Increased drug permeation for transdermal delivery.[13] |
Section 3: Experimental Protocols
Detailed methodologies for the preparation and characterization of N-oleoyl-sarcosine-based drug delivery systems are provided below.
Protocol for Preparation of N-oleoyl-sarcosine-based NLCs by Hot Homogenization
This method is suitable for producing NLCs on a laboratory and industrial scale and relies on the dispersion of a molten lipid phase into a hot aqueous phase.[16][17]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
N-oleoyl-sarcosine
-
API (lipophilic)
-
Aqueous Surfactant Solution (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Accurately weigh the solid lipid, liquid lipid, N-oleoyl-sarcosine, and the lipophilic API. Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.
-
Aqueous Phase Preparation: Prepare the aqueous surfactant solution by dissolving the surfactant(s) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a high-speed stirrer (e.g., Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). Homogenize for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
Cooling and NLC Formation: Cool the resulting hot nanoemulsion in an ice bath or by placing it at room temperature under gentle stirring. The lipid will recrystallize, forming the solid NLC particles.
-
Storage: Store the final NLC dispersion at 4°C for further characterization.
Protocol for Preparation of N-oleoyl-sarcosine-containing Liposomes by Ethanol Injection
The ethanol injection method is a simple and rapid technique for preparing unilamellar liposomes without the need for high-energy equipment.[18]
Materials:
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
N-oleoyl-sarcosine
-
API (hydrophilic or lipophilic)
-
Ethanol
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Phase Dissolution: Dissolve the phospholipid, cholesterol, N-oleoyl-sarcosine, and any lipophilic API in a minimal amount of ethanol. Ensure all components are fully dissolved to form a clear lipid solution.
-
Aqueous Phase Preparation: Prepare the aqueous buffer. If encapsulating a hydrophilic API, dissolve it in this buffer.
-
Injection: Vigorously stir the aqueous phase using a magnetic stirrer. Rapidly inject the ethanolic lipid solution directly into the stirring aqueous buffer using a fine-gauge needle. The ratio of the aqueous phase to the organic phase should be high (e.g., 10:1 v/v).
-
Vesicle Formation: Upon injection, the rapid dilution of ethanol causes the lipids to self-assemble into liposomal vesicles, encapsulating the aqueous medium.
-
Solvent Removal: Remove the residual ethanol from the liposomal suspension by dialysis against the fresh buffer or through rotary evaporation under reduced pressure.
-
Storage: Store the final liposome formulation at 4°C.
Protocol for Characterization of Nanoparticle Formulations
3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument.
-
Procedure: Dilute the nanoparticle suspension (e.g., 1:100) with purified water or an appropriate buffer to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size, PDI (an indicator of size distribution uniformity), and zeta potential (an indicator of surface charge and colloidal stability) at 25°C.
3.3.2 Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
EE and DL are critical parameters that quantify the amount of drug successfully entrapped within the nanoparticles.
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the nanoparticle formulation. This is commonly achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C), where the nanoparticles form a pellet, leaving the free drug in the supernatant.
-
Quantification: Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
-
Section 4: Mechanisms and Workflows
Visual representations of key processes and mechanisms involving N-oleoyl-sarcosine are provided below.
Caption: General workflow for the development and evaluation of nanocarrier systems.
Caption: Mechanism of N-oleoyl-sarcosine as a transdermal permeation enhancer.
Caption: Self-assembly of N-oleoyl-sarcosine into a drug-loaded micelle.
Section 5: Safety and Biocompatibility
N-oleoyl-sarcosine is generally considered a mild surfactant with low toxicity, making it suitable for pharmaceutical and cosmetic applications.[2][19] However, as with any excipient, the final formulation must be evaluated for safety. Preclinical toxicity studies are essential to ensure the biocompatibility of the drug delivery system.[20] Key assessments include:
-
In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., keratinocytes, fibroblasts) to determine if the formulation adversely affects cell viability.
-
Skin Irritation/Sensitization: For topical and transdermal systems, studies in animal models are performed to ensure the formulation is non-irritating and does not cause an allergic response.[21][22]
-
In Vivo Systemic Toxicity: For formulations intended for systemic delivery, studies are conducted to assess any potential adverse effects on major organs following administration.[20]
Conclusion
N-oleoyl-sarcosine is a highly functional and versatile excipient for the development of modern drug delivery systems. Its amphiphilic properties enable the formulation of poorly soluble drugs into stable, effective nanocarriers that can enhance bioavailability, improve permeability, and provide controlled release. The protocols and data presented herein provide a foundational guide for researchers and scientists aiming to leverage the unique benefits of N-oleoyl-sarcosine to create innovative and effective therapeutic products.
References
- 1. polybluechem.com [polybluechem.com]
- 2. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]
- 3. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Micelles in Anticancer Therapy: Targeting, Imaging and Triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymeric micelles in cancer therapy: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 11. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneath the Skin: A Review of Current Trends and Future Prospects of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Transdermal Nanocarriers and Their Surface Modifications [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. Nanostructured Lipid Carrier-Mediated Transdermal Delivery System of Glibenclamide for Gestational Diabetes: Pharmacokinetic and Pharmacodynamic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Oleoyl Sarcosine | C21H39NO3 | CID 6912870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Preclinical safety of topically administered nanostructured lipid carriers (NLC) for wound healing application: biodistribution and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Long-Term Toxicity Study of Topical Administration of a Highly-Stable rh-aFGF Carbomer 940 Hydrogel in a Rabbit Skin Wound Model [frontiersin.org]
Troubleshooting & Optimization
How to improve the solubility of Oleoyl Sarcosine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Oleoyl Sarcosine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Oleoyl Sarcosine not dissolving in water?
A1: Oleoyl Sarcosine in its acidic form is sparsely soluble or insoluble in water.[1][2] Its amphiphilic nature, with a long, water-repelling (hydrophobic) oleoyl chain and a water-attracting (hydrophilic) sarcosine headgroup, contributes to its limited aqueous solubility.[1][3] To achieve significant dissolution in an aqueous medium, modifications to the solution or the formulation are necessary.
Q2: What is the most straightforward method to dissolve Oleoyl Sarcosine in an aqueous solution?
A2: The simplest method is to adjust the pH of the solution to an alkaline state (pH > 7). In alkaline conditions, the carboxylic acid on the sarcosine headgroup is deprotonated, forming a salt (e.g., sodium oleoyl sarcosinate), which is significantly more soluble in water.[1][2]
Q3: Can I use co-solvents to improve the solubility of Oleoyl Sarcosine?
A3: Yes, using water-miscible organic co-solvents can enhance the solubility of Oleoyl Sarcosine. Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic oleoyl tail.[] Oleoyl Sarcosine is known to be soluble in many organic solvents.[2] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).
Q4: How do surfactants help in solubilizing Oleoyl Sarcosine?
A4: As an amphiphilic molecule, Oleoyl Sarcosine can self-assemble into micelles above its critical micelle concentration (CMC), which enhances its apparent solubility.[1] Additionally, other non-ionic or ionic surfactants can be used to form mixed micelles with Oleoyl Sarcosine, further improving its solubilization.[5][6]
Q5: Are there other advanced methods to increase the aqueous solubility of Oleoyl Sarcosine?
A5: Yes, complexation with cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate the hydrophobic oleoyl tail of Oleoyl Sarcosine, forming an inclusion complex that is more water-soluble.[8][9][10]
Troubleshooting Guides
Issue: Oleoyl Sarcosine precipitates out of my aqueous buffer.
Possible Cause & Solution
-
Incorrect pH: The pH of your buffer may be too acidic.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or acidic, slowly add a base (e.g., 1M NaOH) dropwise while stirring to raise the pH into the alkaline range (e.g., pH 8-10). Observe for dissolution.
-
-
Low Temperature: The temperature of the solution may be too low, especially if you are working with higher concentrations.
-
Troubleshooting Step: Gently warm the solution while stirring. For some fatty acid derivatives, heating can aid in the initial dissolution process.[11]
-
-
Concentration Too High: The concentration of Oleoyl Sarcosine may be above its solubility limit under the current conditions.
-
Troubleshooting Step: Try a lower concentration of Oleoyl Sarcosine. Alternatively, employ one of the solubility enhancement techniques described below.
-
Experimental Protocols
Solubility Enhancement by pH Adjustment
This protocol describes how to determine the effect of pH on the solubility of Oleoyl Sarcosine.
Methodology:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 5, 6, 7, 8, 9, 10).
-
To a fixed volume of each buffer, add an excess amount of Oleoyl Sarcosine.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved Oleoyl Sarcosine.
-
Carefully collect the supernatant and analyze the concentration of dissolved Oleoyl Sarcosine using a suitable analytical method (e.g., HPLC).
-
Plot the solubility of Oleoyl Sarcosine as a function of pH.
Co-solvent Solubility Profile
This protocol outlines the steps to evaluate the impact of co-solvents on Oleoyl Sarcosine solubility.
Methodology:
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).
-
Add an excess amount of Oleoyl Sarcosine to each co-solvent mixture.
-
Equilibrate the samples by stirring at a constant temperature for 24 hours.
-
Separate the undissolved portion by centrifugation.
-
Quantify the concentration of Oleoyl Sarcosine in the clear supernatant.
-
Plot the solubility against the co-solvent concentration.
Cyclodextrin-Mediated Solubilization
This protocol details the procedure for enhancing Oleoyl Sarcosine solubility using cyclodextrins.
Methodology:
-
Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Add an excess of Oleoyl Sarcosine to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to allow for complex formation.
-
Centrifuge the samples to remove any undissolved Oleoyl Sarcosine.
-
Determine the concentration of solubilized Oleoyl Sarcosine in the supernatant.
-
Plot the solubility of Oleoyl Sarcosine as a function of cyclodextrin concentration.
Data Presentation
Table 1: Effect of pH on Oleoyl Sarcosine Solubility (Hypothetical Data)
| pH | Solubility (mg/mL) |
| 5.0 | < 0.1 |
| 6.0 | 0.2 |
| 7.0 | 1.5 |
| 8.0 | 15.0 |
| 9.0 | > 50.0 |
| 10.0 | > 100.0 |
Table 2: Solubility of Oleoyl Sarcosine in Ethanol/Water Co-solvent System (Hypothetical Data)
| Ethanol Concentration (% v/v) | Solubility (mg/mL) |
| 0 | < 0.1 |
| 10 | 2.5 |
| 20 | 12.0 |
| 30 | 45.0 |
| 40 | > 100.0 |
| 50 | > 200.0 |
Table 3: Effect of HP-β-Cyclodextrin on Oleoyl Sarcosine Solubility (Hypothetical Data)
| HP-β-CD Concentration (mM) | Solubility (mg/mL) |
| 0 | < 0.1 |
| 10 | 5.0 |
| 20 | 18.0 |
| 50 | 60.0 |
| 100 | 150.0 |
Visualizations
Caption: Decision tree for improving Oleoyl Sarcosine solubility.
Caption: General workflow for solubility determination experiments.
References
- 1. Oleoyl sarcosine | 110-25-8 | Benchchem [benchchem.com]
- 2. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 5. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. researchgate.net [researchgate.net]
- 9. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Emulsion Instability with N-oleoyl-sarcosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing emulsion instability with N-oleoyl-sarcosine.
Frequently Asked Questions (FAQs)
Q1: What is N-oleoyl-sarcosine and what type of emulsions is it typically used for?
N-oleoyl-sarcosine is an amphiphilic oleic acid derivative with a sarcosine head group, functioning as an anionic surfactant.[1] It is commonly used as a water-in-oil (W/O) emulsifier.[1]
Q2: What are the general physicochemical properties of N-oleoyl-sarcosine that I should be aware of?
N-oleoyl-sarcosine is a viscous liquid that is sparingly soluble in water and has an acidic character.[1] Its solubility in water increases in alkaline conditions. Due to its carboxamide structure, it is chemically stable, even at high pH values.[1]
Q3: What are the common signs of emulsion instability I might observe?
Common indicators of an unstable emulsion include:
-
Creaming or Sedimentation: The rising or settling of dispersed droplets.
-
Flocculation: The aggregation of droplets into loose clusters.
-
Coalescence: The merging of droplets, leading to larger droplet sizes and eventually phase separation.
-
Phase Inversion: The emulsion switches from W/O to O/W or vice versa.
Troubleshooting Guide
Issue 1: My emulsion is showing signs of creaming or sedimentation.
Creaming or sedimentation is often related to the density difference between the two phases and the viscosity of the continuous phase.
| Parameter | Recommendation |
| Viscosity of Continuous Phase | Increase the viscosity of the oil phase by adding a thickening agent or oil with a higher viscosity. |
| Droplet Size | Reduce the droplet size through higher shear mixing or homogenization. Smaller droplets are less affected by gravity. |
| Phase Volume Ratio | Increasing the volume of the dispersed phase can sometimes increase the viscosity of the emulsion and hinder droplet movement. |
Issue 2: My emulsion is experiencing flocculation and coalescence.
Flocculation and coalescence indicate that the interfacial film stabilizing the droplets is not robust enough.
| Parameter | Recommendation |
| Concentration of N-oleoyl-sarcosine | The concentration may be too low to adequately cover the surface of all droplets. Try incrementally increasing the concentration. |
| pH of the Aqueous Phase | N-oleoyl-sarcosine is an anionic surfactant and its charge is pH-dependent. Adjusting the pH of the aqueous phase can influence the stability. Since it is more soluble in alkaline conditions, increasing the pH might improve its emulsifying properties. |
| Ionic Strength (Electrolytes) | The addition of electrolytes to the aqueous phase can sometimes enhance the stability of W/O emulsions by reducing repulsion between surfactant headgroups at the interface.[2] Consider adding a salt like NaCl or MgCl2 in low concentrations.[3] |
| Co-emulsifiers | The use of a co-emulsifier can improve the packing of surfactant molecules at the oil-water interface, creating a more stable film. Consider adding a low HLB co-emulsifier. |
Issue 3: My emulsion undergoes phase inversion.
Phase inversion can be triggered by changes in temperature, phase volume ratio, or electrolyte concentration.
| Parameter | Recommendation |
| Phase Volume Ratio | Ensure the volume of your dispersed phase is not too high, as this can favor a transition to the other emulsion type. |
| Temperature | Temperature changes can affect surfactant solubility and interfacial tension. Maintain a consistent temperature during preparation and storage. |
| Order of Addition | The method of preparation can influence the final emulsion type. Ensure you are adding the dispersed phase to the continuous phase gradually with adequate mixing. |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion with N-oleoyl-sarcosine
Materials:
-
N-oleoyl-sarcosine
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
High-shear mixer or homogenizer
Method:
-
Dissolve the desired concentration of N-oleoyl-sarcosine in the oil phase. Gentle heating may be required to aid dissolution.
-
Slowly add the aqueous phase to the oil phase containing the emulsifier while continuously mixing at a low speed.
-
Once all the aqueous phase has been added, increase the mixing speed to a high shear setting for a specified period (e.g., 5-10 minutes) to reduce the droplet size.
-
For smaller droplet sizes, further processing with a high-pressure homogenizer may be necessary.
Protocol 2: Evaluation of Emulsion Stability
1. Macroscopic Observation:
-
Visually inspect the emulsion for signs of phase separation, creaming, or sedimentation at regular intervals over a set period (e.g., 24 hours, 7 days, 30 days).
-
Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) to assess temperature stability.
2. Microscopic Analysis:
-
Use an optical microscope to observe the droplet size and distribution. Look for signs of flocculation or coalescence over time.
3. Particle Size Analysis:
-
Use techniques like dynamic light scattering (DLS) or laser diffraction to quantitatively measure the mean droplet size and polydispersity index (PDI) of the emulsion over time. An increase in the mean droplet size is indicative of coalescence.
4. Centrifugation Test:
-
Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes). A stable emulsion should not show any phase separation.
Diagrams
Caption: Troubleshooting workflow for unstable N-oleoyl-sarcosine emulsions.
Caption: Relationship between formulation variables and emulsion stability.
References
- 1. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]
- 2. Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability | Semantic Scholar [semanticscholar.org]
- 3. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Einecs 240-219-0 (N-Oleoyl Sarcosine) for Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Einecs 240-219-0, chemically known as (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine or more commonly, N-Oleoyl Sarcosine, for corrosion inhibition experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application of N-Oleoyl Sarcosine as a corrosion inhibitor.
Issue 1: Inconsistent or Lower-Than-Expected Inhibition Efficiency
-
Question: My corrosion inhibition efficiency results are inconsistent across experiments, or the efficiency is lower than what is reported in the literature. What are the possible causes?
-
Answer: Several factors can contribute to inconsistent or low inhibition efficiency. Consider the following troubleshooting steps:
-
Surface Preparation: Inadequate or inconsistent surface preparation of the metal coupons is a primary source of variability. Ensure a standardized and reproducible procedure for cleaning, degreasing, and polishing the metal surface to remove any pre-existing oxide layers or contaminants.
-
Inhibitor Solution Stability: N-Oleoyl Sarcosine is sparsely soluble in water but soluble in many organic solvents and mineral oil. In alkaline conditions, its solubility in water increases. Ensure the inhibitor is fully dissolved in the chosen solvent and that the solution is stable throughout the experiment. A hazy or precipitated solution indicates poor solubility or degradation, which will significantly impact performance.
-
Immersion Time: The formation of a protective inhibitor film on the metal surface is time-dependent. Insufficient immersion time will result in an incomplete film and reduced efficiency. The optimal immersion time can vary, but studies have shown that for N-acyl sarcosine derivatives, a dip-coating time of around 10 minutes can be effective.
-
Concentration: The inhibitor concentration is a critical parameter. Below the optimal concentration, the surface coverage will be incomplete, leading to poor protection. Conversely, excessively high concentrations may not significantly improve performance and could be wasteful.
-
Temperature: Temperature can have a significant effect on corrosion inhibition. Increased temperatures can sometimes decrease the efficiency of physically adsorbed inhibitors due to the increased desorption rate from the metal surface.[1] It is crucial to maintain a stable and controlled temperature throughout your experiment.
-
Corrosive Environment: The composition and pH of the corrosive medium can influence the inhibitor's performance. N-Oleoyl Sarcosine has shown particular effectiveness in preventing rusting in the presence of synthetic seawater.[2]
-
Issue 2: Appearance of Pitting Corrosion
-
Question: I am observing pitting corrosion on my metal samples, even with the presence of N-Oleoyl Sarcosine. Why is this happening?
-
Answer: Pitting corrosion in the presence of an inhibitor can occur for a few reasons:
-
Localized Film Breakdown: While N-Oleoyl Sarcosine forms a protective film, localized breakdown of this film can occur. This can be due to aggressive ions like chlorides concentrating at specific points on the surface, leading to intense localized corrosion.
-
Insufficient Inhibitor Concentration: If the inhibitor concentration is too low to form a complete, uniform film, the bare or weakly protected areas can become anodic and suffer from accelerated corrosion, including pitting.
-
Incompatibility with Other Species: Ensure there are no other chemical species in your corrosive medium that could interfere with the inhibitor's film-forming ability or that could form corrosive complexes.
-
Issue 3: Solution Appearance and Stability
-
Question: My N-Oleoyl Sarcosine solution appears hazy or has a precipitate. Is this normal?
-
Answer: No, a hazy or precipitated solution is not ideal for corrosion inhibition studies. N-Oleoyl Sarcosine is a viscous, yellow-to-brown liquid. Its solubility characteristics are important for proper application:
-
Solubility: It is sparsely soluble in water but soluble in many organic solvents and mineral oil. For aqueous systems, it dissolves well in alkaline conditions. If you are preparing an aqueous solution, ensure the pH is appropriately adjusted to achieve complete dissolution.
-
Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[3][4] Avoid contact with such agents in your experimental setup. The stability of a 1% solution in paraffin oil has been noted to be clear for over eight months at low temperatures.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal use of N-Oleoyl Sarcosine.
Q1: What is the recommended concentration range for N-Oleoyl Sarcosine?
A1: The optimal concentration of N-Oleoyl Sarcosine can vary depending on the specific metal, the corrosive environment, and other experimental conditions. However, studies on N-acyl sarcosine derivatives have investigated concentrations in the range of 25 to 100 mmol/L.[1] A statistical study using a Box-Behnken design found that an optimal protective effect for low-carbon steel in a NaCl solution was achieved at a concentration of 75 mmol/L.[5] It is recommended to perform a concentration optimization study for your specific system to determine the most effective concentration.
Q2: How does temperature affect the performance of N-Oleoyl Sarcosine?
A2: Temperature is a critical factor influencing the efficiency of N-Oleoyl Sarcosine. One study indicated that for low-carbon steel in a NaCl solution, a lower temperature of 25°C provided an optimal protective effect.[5] Generally, for film-forming inhibitors that rely on physical adsorption, an increase in temperature can lead to a decrease in inhibition efficiency due to the higher likelihood of the inhibitor molecules desorbing from the metal surface.[1]
Q3: What is the mechanism of corrosion inhibition by N-Oleoyl Sarcosine?
A3: N-Oleoyl Sarcosine is an adsorption-type inhibitor. Its molecules have a polar head group (the sarcosine head) and a long, non-polar hydrocarbon tail. The polar head, containing both a carboxylic acid and an amide group, adsorbs onto the metal surface. This adsorption can be through physical (electrostatic) or chemical (chemisorption) interactions. This forms an oriented, monomolecular, or multi-layered protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process.
Data Presentation
Table 1: Corrosion Inhibition Efficiency of N-Oleoyl Sarcosine under Various Conditions
| Metal Substrate | Corrosive Medium | Inhibitor Concentration (mmol/L) | Immersion Time (min) | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| Low-Carbon Steel (CR4) | 0.1 M NaCl | 25 | 10 | Room Temperature | ~50-60 | Potentiodynamic Polarization |
| Low-Carbon Steel (CR4) | 0.1 M NaCl | 50 | 10 | Room Temperature | ~70-80 | Potentiodynamic Polarization |
| Low-Carbon Steel (CR4) | 0.1 M NaCl | 75 | 10 | Room Temperature | ~85-95 | Potentiodynamic Polarization |
| Low-Carbon Steel (CR4) | 0.1 M NaCl | 100 | 10 | Room Temperature | >95 | Potentiodynamic Polarization |
| Low-Carbon Steel (CR4) | 0.2 M NaCl | 75 | 30 | 25 | 97.2 | Potentiodynamic Polarization |
| SAE 1010 Steel | Gasoline + Synthetic Sea Water | 0.005 wt% | - | Room Temperature | Effective rust prevention | Static Immersion Test |
Note: The data presented is a summary from various studies and should be used as a guideline. Optimal conditions may vary for your specific experimental setup.
Experimental Protocols
1. Weight Loss Method
This method determines the corrosion rate by measuring the weight loss of a metal coupon over a specific period.
-
Materials: Metal coupons of known dimensions, corrosive solution (with and without inhibitor), analytical balance, desiccator, cleaning and polishing materials (e.g., silicon carbide paper, acetone, ethanol).
-
Procedure:
-
Prepare the metal coupons by polishing with silicon carbide paper of decreasing grit size, followed by rinsing with distilled water, degreasing with acetone, and drying.
-
Accurately weigh the prepared coupons using an analytical balance.
-
Immerse the coupons in the corrosive solution (one set with the desired concentration of N-Oleoyl Sarcosine and a control set without the inhibitor) for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by gentle cleaning with a soft brush or by using an appropriate cleaning solution that does not attack the base metal.
-
Rinse the cleaned coupons with distilled water and acetone, then dry them thoroughly in a desiccator.
-
Reweigh the coupons accurately.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.
-
2. Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal to a controlled change in potential, providing information about the corrosion rate and the inhibitor's effect on the anodic and cathodic reactions.
-
Apparatus: Potentiostat, electrochemical cell with a three-electrode setup (working electrode: metal sample; reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode; counter electrode: e.g., platinum or graphite).
-
Procedure:
-
Prepare the working electrode by mounting the metal sample in a holder, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the electrochemical cell with the three electrodes immersed in the corrosive solution (with or without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic scan by sweeping the potential from a value cathodic to the OCP to a value anodic to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.
-
Calculate the inhibition efficiency from the icorr values obtained with and without the inhibitor.
-
Mandatory Visualization
Caption: Mechanism of corrosion inhibition by N-Oleoyl Sarcosine.
References
Technical Support Center: Managing Oleoyl Sarcosine Foaming in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered when using Oleoyl Sarcosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Oleoyl Sarcosine and why does it foam?
Oleoyl Sarcosine is an anionic surfactant derived from oleic acid and sarcosine, an amino acid.[1] Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, causes it to align at the air-water interface, reducing surface tension.[2] This reduction in surface tension facilitates the formation and stabilization of bubbles, leading to foam.
Q2: What are the primary factors that influence the foam stability of Oleoyl Sarcosine solutions?
The stability of foam generated by Oleoyl Sarcosine is primarily influenced by several factors:
-
pH: The pH of the solution can affect the charge and conformation of the surfactant molecules at the bubble surface, thereby influencing foam stability. For some anionic surfactants, a slightly acidic to neutral pH (around 6-7) has been observed to produce more stable foam.[3]
-
Temperature: Generally, an increase in temperature can decrease foam stability.[4] This is because higher temperatures can lead to thinner liquid films between bubbles, causing them to rupture more easily.
-
Salinity: The presence of salts can have a complex effect on foam stability. In some cases, low concentrations of salt can increase foam stability, while higher concentrations can destabilize the foam.[5]
-
Concentration of Oleoyl Sarcosine: The concentration of the surfactant itself plays a crucial role. Below the critical micelle concentration (CMC), foam stability generally increases with concentration. Above the CMC, the effect on stability may plateau.[6]
Q3: Can the foaming of Oleoyl Sarcosine be beneficial in some experimental contexts?
Yes, in certain applications, the foaming properties of surfactants like Oleoyl Sarcosine are advantageous. For instance, in some drug delivery formulations, the foam structure can aid in the uniform distribution of the active pharmaceutical ingredient.[7] Additionally, in the solubilization of membrane proteins for drug screening, the detergent properties of sarcosinates are crucial, and controlled foaming might be tolerated or even indicative of effective protein-detergent interaction.[8][9]
Troubleshooting Guides
Issue: Excessive and persistent foaming of Oleoyl Sarcosine solution during experimental procedures.
This guide provides a systematic approach to mitigate foaming issues, starting with simple adjustments to experimental parameters and progressing to the use of chemical anti-foaming agents.
1. Adjusting Experimental Parameters
Before introducing chemical anti-foaming agents, which could potentially interfere with your experiment, consider modifying the following parameters:
-
pH Adjustment:
-
Recommendation: If your experimental conditions permit, adjust the pH of the Oleoyl Sarcosine solution. For some anionic surfactants, moving towards a slightly more acidic or alkaline pH, away from the point of maximum foam stability (often near neutral), can reduce foaming.
-
Procedure: Prepare small test batches of your solution at different pH values (e.g., 5.0, 6.0, 7.0, 8.0) to observe the impact on foam formation and stability.
-
-
Temperature Control:
-
Recommendation: If possible, conduct your experiments at a lower temperature.
-
Rationale: Lowering the temperature can increase the viscosity of the liquid film in the foam, which can slow down drainage and, in some cases, reduce foam stability over the duration of the experiment.
-
-
Salinity Modification:
-
Recommendation: Evaluate the effect of salt concentration on foaming.
-
Procedure: If your protocol allows, test the effect of adding a small amount of a simple salt (e.g., NaCl). Conversely, if your solution already has a high salt concentration, dilution may help reduce foaming.
-
2. Chemical Control: Use of Anti-foaming Agents
If adjusting experimental parameters is not feasible or proves ineffective, the use of an anti-foaming agent is the next step.
-
Types of Anti-foaming Agents:
-
Silicone-based antifoams (e.g., Polydimethylsiloxane - PDMS): These are highly effective at low concentrations and work by spreading rapidly on the foam lamella, causing it to thin and rupture.[4][10]
-
Polyalkylene glycol (PAG)-based antifoams: These are another common type of non-silicone antifoam that can be very effective.
-
-
Screening for an Appropriate Anti-foaming Agent:
-
It is crucial to select an anti-foaming agent that is effective at a low concentration and does not interfere with your downstream applications. The following experimental workflow is recommended for screening and selecting an appropriate anti-foaming agent.
-
Data on Anti-foaming Agent Efficacy
The following table provides illustrative data on the percentage reduction in foam height for a representative anionic surfactant solution with the addition of different types of anti-foaming agents at various concentrations. Note: This data is representative and intended for guidance. Actual performance will vary based on the specific experimental conditions.
| Anti-foaming Agent Type | Concentration (ppm) | Average Foam Height Reduction (%) |
| Silicone-based (PDMS) | 10 | 65% |
| 50 | 85% | |
| 100 | 95% | |
| Polyalkylene Glycol (PAG) | 50 | 50% |
| 100 | 75% | |
| 200 | 90% |
Experimental Protocols
1. Protocol for Standardized Foam Generation and Measurement (Modified Ross-Miles Method)
This protocol allows for a reproducible assessment of foam generation and stability.
-
Materials:
-
1000 mL graduated cylinder with a stopper
-
Pipette
-
Timer
-
Oleoyl Sarcosine solution
-
-
Procedure:
-
Add 200 mL of the Oleoyl Sarcosine solution to the 1000 mL graduated cylinder.
-
Carefully pipette an additional 50 mL of the same solution.
-
Hold the pipette tip 90 cm above the surface of the solution in the cylinder and release the 50 mL, allowing it to fall freely and generate foam.
-
Immediately after the addition is complete, start the timer and record the initial foam height (total volume minus the liquid volume).
-
Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.
-
2. Protocol for Evaluating Anti-foaming Agent Efficacy
This protocol is designed to test the effectiveness of different anti-foaming agents.
-
Materials:
-
Equipment from the standardized foam generation protocol
-
Stock solutions of different anti-foaming agents
-
Micropipette
-
-
Procedure:
-
Generate foam using the standardized protocol described above.
-
Record the initial foam height.
-
Using a micropipette, add a specific concentration of the anti-foaming agent to the surface of the foam.
-
Start a timer and record the foam height at regular intervals (e.g., 30 seconds, 1 minute, 5 minutes).
-
Calculate the percentage reduction in foam height compared to a control (no anti-foaming agent).
-
Repeat for different anti-foaming agents and concentrations to determine the most effective option.
-
Signaling Pathway Context
In drug development, particularly in the study of membrane proteins, surfactants like Oleoyl Sarcosine are essential for solubilizing these proteins from the lipid bilayer to study their structure and function.[8][11] The diagram below illustrates a generalized workflow for a drug screening assay involving a solubilized membrane protein, such as a G-protein coupled receptor (GPCR), where foaming could be an issue during sample preparation and handling.
References
- 1. nbinno.com [nbinno.com]
- 2. Silicone Surfactants: The Science Behind Finer Foam Cells and Stability [en.jiahua.com]
- 3. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Experimental Investigation of the Mechanism of Foaming Agent Concentration Affecting Foam Stability [ouci.dntb.gov.ua]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of antifoaming action of simethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine under experimental conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine?
Based on the chemical structure of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, two primary degradation pathways are anticipated:
-
Hydrolysis of the Amide Bond: The amide linkage between the oleoyl group and the N-methylglycine (sarcosine) moiety is susceptible to hydrolysis. This reaction is catalyzed by acidic or basic conditions and leads to the formation of oleic acid and N-methylglycine.
-
Oxidation of the Alkene Double Bond: The cis-double bond in the oleoyl chain is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, light, or oxidizing agents. The oxidation process can lead to a variety of degradation products, including hydroperoxides, aldehydes, and ketones, which may alter the compound's properties and activity.
Q2: I am observing unexpected peaks in my LC-MS analysis. What could they be?
Unexpected peaks in your chromatogram likely represent degradation products. The identity of these products will depend on the storage and experimental conditions.
-
Hydrolytic Degradation: If your compound has been exposed to acidic or basic conditions, you may be observing peaks corresponding to oleic acid and N-methylglycine.
-
Oxidative Degradation: If the compound has been exposed to air or light for extended periods, the unexpected peaks could be various oxidation products of the oleoyl chain, such as hydroperoxides, aldehydes (e.g., nonanal, 9-oxononanoic acid), and ketones.[1]
To identify these peaks, it is recommended to perform co-elution experiments with standards of the suspected degradation products or to use mass spectrometry to determine the molecular weights of the unknown peaks.
Q3: How can I prevent the degradation of my compound during storage and experiments?
To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of -20°C or lower are recommended.
-
Handling: Prepare solutions fresh and use them promptly. Avoid prolonged exposure to ambient light and air.
-
pH Control: Maintain a neutral pH for your experimental solutions unless the protocol requires acidic or basic conditions. Buffer your solutions appropriately.
-
Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound purity over time | Hydrolysis of the amide bond or oxidation of the double bond. | Store the compound under an inert atmosphere at low temperatures. Avoid exposure to light and extreme pH conditions. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Characterize the unknown peaks using mass spectrometry. Compare their retention times with standards of potential degradation products (oleic acid, N-methylglycine). |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Monitor the stability of the compound in your experimental medium over the time course of the experiment. |
| Precipitate formation in solution | Formation of insoluble degradation products, such as long-chain fatty acids at low pH. | Ensure the pH of your solution is appropriate to maintain the solubility of both the parent compound and any potential degradation products. |
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and pathways.[2][3] Here are detailed methodologies for key experiments.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine under various stress conditions.
Materials:
-
(Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and MS detectors
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by LC-MS to identify and quantify the parent compound and any degradation products.
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradation Product(s) | Degradation Product (%) |
| 0.1 M HCl, 60°C | 24 | 65 | Oleic acid, N-methylglycine | 35 |
| 0.1 M NaOH, 60°C | 24 | 55 | Oleic acid, N-methylglycine | 45 |
| 3% H₂O₂, RT | 24 | 70 | Oxidized oleoyl derivatives | 30 |
| Photolytic, RT | 24 | 85 | Oxidized oleoyl derivatives | 15 |
| Thermal, 60°C | 24 | 95 | Minor unidentified peaks | 5 |
Visualizations
Degradation Pathways
Caption: Proposed degradation pathways for (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine.
Experimental Workflow for Degradation Analysis
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Addressing N-oleoyl-sarcosine Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from N-oleoyl-sarcosine in their biochemical assays. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is N-oleoyl-sarcosine and why is it used in my experiments?
N-oleoyl-sarcosine, also known as Sarkosyl O, is an anionic surfactant.[1] It is often used in biochemical applications for its ability to solubilize and stabilize proteins, disrupt cell membranes, and prevent non-specific binding.[2] Its properties as a mild surfactant make it suitable for use in various personal care products as well.[1]
Q2: How can N-oleoyl-sarcosine interfere with my biochemical assay?
As a detergent, N-oleoyl-sarcosine can interfere with biochemical assays through several mechanisms:
-
Protein Denaturation: At concentrations above its critical micelle concentration (CMC), it can disrupt protein structure, leading to loss of function.
-
Binding to Assay Components: It can interact with enzymes, substrates, or detection reagents, leading to inhibition or false signals.[3]
-
Micellar Entrapment: It can form micelles that may sequester substrates or inhibitors, altering their effective concentrations.
-
Interference with Detection Methods: It can affect the output of common detection methods, such as fluorescence and absorbance readings.[4][5]
Q3: What is the Critical Micelle Concentration (CMC) of N-oleoyl-sarcosine and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. Above the CMC, the properties of the surfactant solution change dramatically. For N-oleoyl-sarcosine, operating below the CMC can sometimes minimize interference while still providing the necessary solubilizing effects. The CMC of a related surfactant, N-lauroyl sarcosine sodium salt, is reported to be around 14.6 mM, which can provide a rough estimate.[6] However, the exact CMC can be influenced by buffer composition, ionic strength, and temperature.
Troubleshooting Guides
Problem 1: I am observing unexpected inhibition or a decrease in signal in my enzyme assay.
This is a common issue when using detergents like N-oleoyl-sarcosine. The interference may be due to direct inhibition of the enzyme or interaction with assay components.
Caption: Troubleshooting workflow for unexpected assay inhibition.
1. Detergent-Only Control:
-
Objective: To determine if N-oleoyl-sarcosine directly interacts with the assay's detection system.
-
Method:
-
Prepare a reaction mixture containing all assay components (buffer, substrate, detection reagents) except for the enzyme.
-
Add N-oleoyl-sarcosine at the same concentration used in the experimental samples.
-
Incubate under the same conditions as the full assay.
-
Measure the signal. A significant signal in the absence of the enzyme indicates direct interference with the detection reagents.
-
2. IC50 Determination of N-oleoyl-sarcosine:
-
Objective: To quantify the inhibitory potency of N-oleoyl-sarcosine in the specific assay.
-
Method:
-
Perform the standard enzyme assay with a serial dilution of N-oleoyl-sarcosine.
-
Keep the concentrations of enzyme and substrate constant.
-
Plot the enzyme activity against the logarithm of the N-oleoyl-sarcosine concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Problem 2: My results are inconsistent and have poor reproducibility.
Inconsistent results can arise from the varying effects of N-oleoyl-sarcosine at different concentrations, especially around its CMC.
| Strategy | Description | Experimental Protocol | Considerations |
| Reduce Concentration | Lower the concentration of N-oleoyl-sarcosine to below its CMC, if possible, while maintaining sufficient solubilization. | Titrate N-oleoyl-sarcosine in your assay to find the minimum effective concentration that does not cause significant interference. | May not be feasible if high concentrations are required for sample preparation. |
| Sample Dilution | Dilute the sample containing N-oleoyl-sarcosine before adding it to the assay. | Perform a dilution series of your sample to determine the highest dilution that still provides a detectable signal while minimizing detergent interference. | The analyte of interest must be at a high enough concentration to be detected after dilution. |
| Use a Detergent-Compatible Assay Kit | Utilize commercially available assay kits that are specifically formulated to be resistant to detergents. | Follow the manufacturer's protocol for the detergent-compatible assay. It is often necessary to include N-oleoyl-sarcosine in the standard curve to account for any matrix effects. | May involve additional costs. Check the kit's specifications for compatibility with anionic surfactants like N-oleoyl-sarcosine. |
| Detergent Removal | Remove N-oleoyl-sarcosine from the sample before performing the assay. | Dialysis/Buffer Exchange: Effective for removing detergents with a high CMC.[2] Size Exclusion Chromatography: Separates proteins from smaller detergent molecules. Protein Precipitation: Precipitate the protein of interest (e.g., with acetone or TCA) to remove detergents in the supernatant.[2] | These methods can lead to sample loss or dilution and may not be suitable for all proteins. |
| Use an Alternative Surfactant | Replace N-oleoyl-sarcosine with a different surfactant that is known to have less interference in your specific assay. | Test a panel of alternative surfactants (e.g., non-ionic surfactants like Triton X-100 or Tween 20, or zwitterionic surfactants like CHAPS) in your assay to identify a compatible substitute. | The alternative surfactant must be compatible with your protein of interest and the overall experimental goals. |
Signaling Pathway and Interference Model
The following diagram illustrates the potential points of interference of N-oleoyl-sarcosine in a generic enzyme-catalyzed reaction leading to a fluorescent signal.
Caption: Potential interference points of N-oleoyl-sarcosine.
This technical support guide provides a starting point for addressing interference from N-oleoyl-sarcosine. Successful troubleshooting often requires a systematic approach of identifying the source of interference and then applying the most appropriate mitigation strategy.
References
- 1. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving the yield of N-oleoyl-sarcosine synthesis for lab scale
Welcome to the technical support center for the laboratory-scale synthesis of N-oleoyl-sarcosine. This guide is designed for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing N-oleoyl-sarcosine?
A1: The three most prevalent methods for lab-scale synthesis are the Schotten-Baumann reaction, direct condensation of oleic acid and sarcosine, and a method utilizing methyl oleate. Each method has its own set of advantages and disadvantages in terms of reaction conditions, yield, and reagent accessibility.
Q2: Which synthesis method generally provides the highest yield?
A2: The method reacting methyl oleate with sodium N-methylglycinate in the presence of sodium methoxide has been reported to achieve yields as high as 92.5%.[1][2][3] This is often higher than what is typically achieved with the direct condensation or standard Schotten-Baumann methods without extensive optimization.
Q3: What are the main safety precautions to consider during the synthesis of N-oleoyl-sarcosine?
A3: Safety precautions depend on the chosen synthesis route. When using the Schotten-Baumann reaction, it is crucial to handle oleoyl chloride, which is corrosive and moisture-sensitive, in a well-ventilated fume hood. Thionyl chloride or phosphorus trichloride, used to prepare the acid chloride, are also highly toxic and corrosive. Direct condensation methods may require high temperatures, posing a risk of burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q4: How can I monitor the progress of my N-oleoyl-sarcosine synthesis reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A common solvent system for this is a mixture of chloroform and methanol (e.g., 9:1 v/v). The product, N-oleoyl-sarcosine, is more polar than oleic acid or its derivatives but less polar than sarcosine.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of N-oleoyl-sarcosine.
Low or No Yield
| Symptom | Potential Cause | Suggested Solution |
| Schotten-Baumann Reaction: | ||
| TLC analysis shows predominantly unreacted sarcosine and oleic acid (from hydrolysis of oleoyl chloride). | Incorrect pH: The pH of the reaction mixture is critical and should be maintained around 10.[1] If the pH is too low, the sarcosine will be protonated and less nucleophilic. If it is too high, hydrolysis of the oleoyl chloride will be favored. | Use a pH meter to monitor the reaction and add a base (e.g., 10% aqueous NaOH) dropwise to maintain the pH at 10. |
| Moisture Contamination: Oleoyl chloride is highly reactive with water, leading to the formation of oleic acid. | Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient Stirring: In a biphasic system, poor mixing will limit the reaction between the oleoyl chloride in the organic phase and the sarcosine in the aqueous phase. | Use a high-speed overhead stirrer or a magnetic stirrer with a large stir bar to ensure vigorous mixing of the two phases. | |
| Direct Condensation: | ||
| TLC shows mainly starting materials. | Insufficient Temperature or Reaction Time: This reaction requires high temperatures (around 170°C) and long reaction times (8-10 hours) to drive the dehydration.[1][2] | Ensure the reaction is heated to the correct temperature and allowed to proceed for the recommended duration. Consider using a Dean-Stark apparatus to remove water as it is formed, which will help drive the equilibrium towards the product. |
| Methyl Oleate Method: | ||
| Low conversion of methyl oleate. | Inactive Catalyst: The sodium methoxide catalyst can be deactivated by moisture. | Use freshly prepared or properly stored sodium methoxide. Ensure all other reagents and solvents are anhydrous. |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Oily product that is difficult to solidify, or analytical data (NMR, IR) shows unexpected peaks. | Presence of Unreacted Oleic Acid: Unreacted oleic acid can be difficult to separate from the final product due to similar solubilities. | During the work-up, wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove any unreacted oleic acid as its sodium salt. |
| Formation of Fatty Acid Soaps: In the Schotten-Baumann and methyl oleate methods, excess base can lead to the formation of sodium oleate. | After the reaction is complete, acidify the mixture with a strong acid like concentrated sulfuric acid to a pH of around 2-3.[1][2][3] This will protonate the fatty acid soap, allowing it to be extracted into the organic phase and subsequently removed. | |
| Di-acylated Byproducts: It is possible for a second oleoyl group to react with the nitrogen of the newly formed N-oleoyl-sarcosine, especially under harsh conditions. | Use a slight excess of sarcosine relative to the oleoyl chloride or methyl oleate to minimize this side reaction. Purification by column chromatography may be necessary to remove this impurity. |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This method involves the reaction of oleoyl chloride with sarcosine in a basic aqueous solution.
Materials:
-
Oleoyl chloride
-
Sarcosine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a stirrer, dissolve sarcosine in a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath.
-
Dissolve oleoyl chloride in dichloromethane in a separate flask.
-
Slowly add the oleoyl chloride solution to the sarcosine solution with vigorous stirring, while maintaining the temperature between 0-5°C and the pH at approximately 10 by the dropwise addition of 10% NaOH solution.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC (chloroform:methanol, 9:1).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oleoyl-sarcosine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Direct Condensation
This method involves the direct reaction of oleic acid with sarcosine at a high temperature.
Materials:
-
Oleic acid
-
Sarcosine
-
Xylene (as a water-azeotroping solvent, optional)
Procedure:
-
Combine oleic acid and sarcosine in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add xylene to the flask if using an azeotropic removal of water.
-
Heat the mixture to 170°C and maintain this temperature for 8-10 hours.[1][2]
-
Monitor the reaction by observing the amount of water collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent and wash with water to remove any unreacted sarcosine.
-
Dry the organic layer and concentrate under reduced pressure to yield N-oleoyl-sarcosine.
Method 3: Methyl Oleate Method
This method offers milder reaction conditions and often results in a higher yield.
Materials:
-
Methyl oleate
-
Sodium N-methylglycinate (can be prepared in situ from sarcosine and sodium methoxide)
-
Sodium methoxide
-
Methanol
-
Concentrated sulfuric acid
-
Butanone (for extraction)
Procedure:
-
In a reaction vessel, react methyl oleate with sodium N-methylglycinate.
-
Add an equimolar amount of sodium methoxide in methanol.
-
Heat the mixture at 120°C for approximately 3.5 hours.[1][2][3]
-
After the reaction, cool the mixture and dissolve it in water.
-
Acidify the aqueous solution with concentrated sulfuric acid.
-
Extract the N-oleoyl-sarcosine with butanone.
-
Wash the organic extract with water, dry it over an anhydrous salt, and concentrate it to obtain the final product with a reported yield of up to 92.5%.[1][2][3]
Data Presentation
Table 1: Comparison of N-oleoyl-sarcosine Synthesis Methods
| Parameter | Schotten-Baumann Reaction | Direct Condensation | Methyl Oleate Method |
| Starting Materials | Oleoyl chloride, Sarcosine | Oleic acid, Sarcosine | Methyl oleate, Sodium N-methylglycinate |
| Reaction Temperature | 0-25°C | 170°C | 120°C |
| Reaction Time | 2-4 hours | 8-10 hours | 3.5 hours |
| Reported Yield | Variable, can be optimized | Moderate | Up to 92.5%[1][2][3] |
| Key Considerations | Requires handling of moisture-sensitive and corrosive oleoyl chloride; strict pH control is necessary. | High temperature can lead to side reactions and product degradation. | Requires anhydrous conditions; use of sodium methoxide. |
Visualizations
References
Technical Support Center: Purifying N-acetyl-L-cysteine (NAC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-acetyl-L-cysteine (NAC), a compound often identified by CAS number 616-91-1.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-acetyl-L-cysteine?
A1: Common impurities in NAC can arise from the synthesis process or degradation. These include L-cysteine, L-cystine, N,N'-diacetyl-L-cystine, and N,S-diacetyl-L-cysteine.[1][2][3] The presence of these impurities can affect the stability, efficacy, and safety of the final product.
Q2: What are the primary methods for purifying N-acetyl-L-cysteine?
A2: The most common purification methods for NAC are crystallization and chromatographic techniques.[4][5] Crystallization takes advantage of the differential solubility of NAC and its impurities at varying temperatures.[4] Chromatographic methods, such as ion-exchange and column chromatography, separate NAC based on the different interactions of the compound and its impurities with the stationary phase.[4]
Q3: How can I monitor the purity of my NAC sample during and after purification?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of NAC and quantifying impurities.[2][5] Other analytical techniques that can be employed for characterization include infrared spectroscopy (IR) to identify functional groups and melting point determination to verify the crystalline integrity of the purified product.[4][5]
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
Q: I am experiencing a significantly lower than expected yield of purified NAC after performing crystallization. What are the potential causes and how can I improve my yield?
A: Low yield during crystallization can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Precipitation: The cooling process might be too rapid, or the final temperature may not be low enough to induce complete crystallization. A slower, controlled cooling rate and ensuring the solution reaches the optimal low temperature can improve crystal formation.
-
Suboptimal Solvent Choice: The solvent system is crucial for effective crystallization. Solvents like ethanol or methanol are commonly used for NAC.[4] The solubility of NAC in the chosen solvent at different temperatures should be carefully considered to maximize the precipitation of the product while keeping impurities in the solution.
-
Filtration Issues: Some of the purified NAC crystals may be lost during the filtration step if the filter paper has too large a pore size or if the washing technique is too aggressive. Ensure the use of an appropriate filter medium and gentle washing with a cold solvent to minimize product loss.
Problem 2: Persistent Impurities Detected by HPLC Post-Purification
Q: My HPLC analysis shows the presence of residual impurities, particularly L-cysteine and L-cystine, even after multiple purification steps. What can I do to remove these?
A: The persistence of closely related impurities like L-cysteine and L-cystine often requires a more refined purification strategy.
-
Optimize Crystallization Conditions: Fine-tuning the pH of the solution during crystallization can alter the solubility of both NAC and the impurities, potentially leading to better separation. Experiment with slight adjustments to the pH to find the optimal point for NAC precipitation while leaving the impurities dissolved.
-
Employ Chromatographic Methods: If crystallization alone is insufficient, chromatographic techniques offer a higher degree of separation.[4][5] Ion-exchange chromatography can be particularly effective in separating NAC from charged impurities like L-cysteine.[4]
-
Solvent Extraction: A preliminary solvent extraction step can help in removing some impurities before proceeding to the final crystallization or chromatography. The choice of solvent should be based on the differential solubility of NAC and the target impurities.[4]
Data Presentation
Table 1: Common Impurities in N-acetyl-L-cysteine and their Molecular Weights
| Impurity Name | Common Designation | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Cystine | Impurity A | C₆H₁₂N₂O₄S₂ | 240.30 |
| L-Cysteine | Impurity B | C₃H₇NO₂S | 121.16 |
| N,N'-Diacetyl-L-cystine | Impurity C | C₁₀H₁₆N₂O₆S₂ | 324.37 |
| N,S-Diacetyl-L-cysteine | Impurity D | C₇H₁₁NO₄S | 205.23 |
Data sourced from Pharmaffiliates.[1]
Experimental Protocols
Protocol 1: Purification of N-acetyl-L-cysteine by Crystallization
-
Dissolution: Dissolve the crude NAC sample in a suitable solvent, such as ethanol or methanol, at an elevated temperature to create a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Gradually cool the saturated solution in a controlled manner. As the temperature decreases, the solubility of NAC will reduce, leading to the formation of crystals.[4]
-
Isolation: Isolate the NAC crystals from the mother liquor by filtration.
-
Washing: Gently wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified NAC crystals under a vacuum to remove residual solvent.[5]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase ion-pair chromatographic method is often employed for the analysis of NAC and its impurities.[2]
-
Column: A C18 column is typically used as the stationary phase.[2]
-
Mobile Phase: A common mobile phase consists of a buffered aqueous solution (e.g., 0.01M octane sulphonate at pH 2.2) mixed with organic solvents like methanol and acetonitrile.[2]
-
Gradient Program: A gradient elution is often used to achieve optimal separation of all impurities with varying polarities.[2]
-
Diluent: A diluent such as 0.3 M hydrochloric acid can be used to prepare the sample solutions.[2]
-
Detection: UV detection is a common method for quantifying NAC and its impurities.
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. One moment, please... [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Procedure for Extracting Pure N - Acetyl - L - Cysteine from N - Acetyl - L - Cysteine (NAC). [greenskybio.com]
- 5. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
Validation & Comparative
A Comparative Analysis of Surfactant Efficiency: Oleoyl Sarcosine vs. Sodium Dodecyl Sulfate
A comprehensive guide for researchers, scientists, and drug development professionals on the surfactant properties of Oleoyl Sarcosine and the widely used Sodium Dodecyl Sulfate (SDS). This document provides a detailed comparison of their efficiency, supported by experimental data and protocols.
This guide delves into the comparative surfactant efficiency of Oleoyl Sarcosine, a milder, amino acid-based surfactant, and Sodium Dodecyl Sulfate (SDS), a powerful and extensively utilized anionic surfactant. The comparison focuses on key performance parameters including critical micelle concentration (CMC), surface tension reduction, and foam stability. This information is crucial for formulation scientists and researchers in selecting the appropriate surfactant for various applications, from pharmaceuticals to personal care products.
Key Performance Indicators: A Tabular Comparison
The efficiency of a surfactant is determined by its ability to lower the surface tension of a liquid, form micelles, and create stable foam. The following tables summarize the key quantitative data for Oleoyl Sarcosine and Sodium Dodecyl Sulfate.
| Surfactant | Critical Micelle Concentration (CMC) | Temperature (°C) | Medium |
| Sodium Oleoyl Sarcosinate | ~ 5 x 10⁻³ mol/kg | 25 | Water |
| Sodium Dodecyl Sulfate (SDS) | ~ 8 x 10⁻³ mol/L | 25 | Water |
Table 1: Critical Micelle Concentration (CMC) of Oleoyl Sarcosine and SDS. The CMC is the concentration at which surfactant molecules begin to form micelles. A lower CMC value generally indicates a more efficient surfactant as less of it is needed to initiate micellization and achieve maximum surface tension reduction.
| Surfactant | Surface Tension Reduction Efficiency (pC20) | Surface Tension at CMC (γCMC) (mN/m) |
| Oleoyl Sarcosine | 2.74 | 40.79 |
| Sodium Dodecyl Sulfate (SDS) | 2.51 | 32.5 |
Table 2: Surface Tension Reduction Efficiency. pC20 is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. A higher pC20 value signifies greater efficiency in reducing surface tension. The surface tension at the CMC (γCMC) indicates the minimum surface tension achievable by the surfactant.
While direct quantitative, side-by-side comparative data for foam stability under identical conditions is limited in the available literature, the following provides a qualitative comparison based on existing research.
| Surfactant | Foamability | Foam Stability |
| Oleoyl Sarcosine | Good foaming characteristics | Described as producing stable foam |
| Sodium Dodecyl Sulfate (SDS) | Excellent foaming power | Can be influenced by additives and the presence of oils |
Table 3: Qualitative Foam Stability Comparison. Both surfactants are known for their foaming abilities. However, the stability of the foam can vary based on the specific formulation and environmental conditions.
Experimental Protocols
The following are outlines of standard experimental methodologies used to determine the key surfactant efficiency parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot is observed is taken as the CMC.
1. Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point of intersection of the two linear portions of the plot corresponds to the CMC.
2. Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant at various concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity versus the surfactant concentration.
-
The CMC is determined from the break in the curve, where the slope changes.
Measurement of Surface Tension
The surface tension of surfactant solutions is a critical measure of their efficiency.
Wilhelmy Plate Method:
-
A thin platinum plate is suspended from a balance and brought into contact with the liquid surface.
-
The force required to pull the plate from the surface is measured.
-
The surface tension is calculated from this force, the perimeter of the plate, and the contact angle.
du Noüy Ring Method:
-
A platinum-iridium ring is immersed in the liquid and then slowly pulled through the interface.
-
The force required to detach the ring from the liquid surface is measured.
-
This force is then used to calculate the surface tension.
Foam Stability Measurement
The ability of a surfactant to create and maintain foam is crucial for many applications.
Ross-Miles Method:
-
A standard volume of the surfactant solution is poured from a specified height into a graduated cylinder containing another portion of the same solution.
-
The initial height of the foam generated is measured.
-
The foam height is then measured again after a specific time interval (e.g., 5 minutes) to assess its stability.
Experimental Workflow and Signaling Pathways
To visually represent the process of comparing surfactant efficiency, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing surfactant efficiency.
Caption: Simplified signaling pathway of surfactant action in solution.
In Vitro Antimicrobial Properties of N-Oleoyl-Sarcosine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antimicrobial agents, the in vitro efficacy of N-oleoyl-sarcosine is being explored, drawing attention from researchers in microbiology and drug development. While direct and extensive studies on N-oleoyl-sarcosine's antimicrobial profile are emerging, a comparative analysis based on its constituent components and related compounds provides valuable insights into its potential as a microbicidal or microbiostatic agent. This guide offers a comprehensive comparison with established antimicrobial agents, supported by available experimental data and detailed methodologies for key assays.
N-oleoyl-sarcosine is a modified amino acid, an N-acyl derivative of sarcosine with an oleoyl group. Its antimicrobial potential can be inferred from the known properties of its components: oleic acid, a monounsaturated fatty acid, and sarcosine, an N-methyl derivative of the amino acid glycine.
Comparative Performance Data
To contextualize the potential efficacy of N-oleoyl-sarcosine, it is essential to compare it with well-characterized antimicrobial agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of oleic acid (a key component of N-oleoyl-sarcosine) and common antibiotics and antifungals against representative Gram-positive bacteria, Gram-negative bacteria, and yeast. It is important to note that the antimicrobial activity of N-acyl sarcosines can be influenced by the length and saturation of the fatty acyl chain.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus (Gram-positive)
| Compound | MIC Range (µg/mL) |
| Oleic Acid | 100 - >400[1] |
| Ampicillin | 0.6 - 1[2] |
| Gentamicin | 0.002[3] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Escherichia coli (Gram-negative)
| Compound | MIC Range (µg/mL) |
| Oleic Acid | >1000[4] |
| Ampicillin | 4[2] |
| Gentamicin | 0.002 - 64[3][5] |
Table 3: Minimum Inhibitory Concentration (MIC) Against Candida albicans (Yeast)
| Compound | MIC Range (µg/mL) |
| Oleic Acid | >500[6] |
| Fluconazole | 0.25 - 8[7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
While specific MIC values for N-oleoyl-sarcosine are not widely reported in publicly available literature, related N-acyl sarcosinates, such as sodium lauroyl sarcosinate, have been noted for their bacteriostatic properties, particularly at acidic pH. Further research is required to establish a precise quantitative comparison for N-oleoyl-sarcosine itself.
Experimental Protocols
The determination of a compound's antimicrobial efficacy relies on standardized in vitro assays. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound (e.g., N-oleoyl-sarcosine) is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are also included.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for yeast) for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay:
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The plates are incubated under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Potential Mechanism of Action
The antimicrobial activity of fatty acids, the class of molecules to which oleic acid belongs, is generally attributed to their interaction with the bacterial cell membrane. While the precise mechanism for N-oleoyl-sarcosine is yet to be fully elucidated, it is hypothesized to share similarities with other fatty acids.
The proposed mechanism involves the insertion of the hydrophobic acyl chain of the fatty acid into the bacterial cell membrane's lipid bilayer. This disruption can lead to several detrimental effects:
-
Increased Membrane Permeability: The integration of fatty acid molecules can create pores or channels in the membrane, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Disruption of Electron Transport Chain: Interference with the membrane-bound proteins of the electron transport chain can inhibit cellular respiration and energy production.
-
Inhibition of Enzyme Activity: Fatty acids can directly inhibit the activity of enzymes essential for cellular processes.
-
Induction of Oxidative Stress: Some fatty acids can promote the production of reactive oxygen species (ROS), leading to cellular damage.
Caption: Proposed mechanism of fatty acid antimicrobial action.
Conclusion
While comprehensive data on the antimicrobial properties of N-oleoyl-sarcosine is still being gathered, analysis of its components and related compounds suggests potential for antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is likely influenced by its fatty acid component, oleic acid, which is known to disrupt bacterial cell membranes. Further in vitro studies are necessary to fully characterize its antimicrobial spectrum and potency, and to establish its MIC and MBC values against a broad range of clinically relevant microorganisms. This will enable a more direct and robust comparison with existing antimicrobial agents and will be crucial in determining its potential for future development in therapeutic and preservative applications.
References
- 1. Sarcosine sensitivity in Escherichia coli is mediated by activation of the glycine cleavage system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wlv.openrepository.com [wlv.openrepository.com]
- 3. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Lauroylsarcosine, Na-salt (30 % solution) › Ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
A Comparative Guide to the Efficacy of 2-Phenoxyethanol and Other Emulsifiers in Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate emulsifier is a critical step in the formulation of stable and effective drug delivery systems. Emulsifiers are surface-active agents that stabilize oil-in-water or water-in-oil emulsions, which are essential for the delivery of poorly water-soluble drugs.[1] This guide provides a comparative overview of 2-phenoxyethanol (Einecs 240-219-0) and other commonly used emulsifiers in pharmaceutical applications. While 2-phenoxyethanol is primarily recognized as a preservative, its solvent and stabilizing properties merit a comparative evaluation against established emulsifiers.[2][3]
Physicochemical Properties of Selected Emulsifiers
The selection of an emulsifier is often guided by its physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB), which indicates its solubility in water or oil. Emulsifiers with low HLB values are more lipophilic and suitable for water-in-oil emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water emulsions.[4]
| Property | 2-Phenoxyethanol | Polysorbate 80 (Tween 80) | Lecithin (Soybean) | Sorbitan Oleate (Span 80) | Poloxamer 407 |
| Einecs No. | 240-219-0 | - | 232-307-2 | 215-665-4 | - |
| Primary Function | Preservative, Solvent, Stabilizer[2] | Emulsifier, Solubilizer, Stabilizer[5][6] | Emulsifier, Wetting Agent, Stabilizer | Emulsifier, Wetting Agent[7][8] | Solubilizer, Emulsifier, Gelling Agent[9][10] |
| HLB Value | 5-7 | 15[6] | 4-9 | 4.3[11] | 18-23 |
| Molecular Formula | C₈H₁₀O₂[2] | C₆₄H₁₂₄O₂₆[12] | Variable | C₂₄H₄₄O₆ | (C₃H₆O)n(C₂H₄O)m |
| Molecular Weight | 138.16 g/mol [3] | ~1310 g/mol [12] | Variable | 428.6 g/mol [13] | 9840-14600 g/mol |
| Appearance | Colorless, viscous liquid[2] | Amber-colored oily liquid[12] | Brown, viscous fluid | Light yellow viscous liquid[11] | White, waxy powder or flakes |
| Solubility | Slightly soluble in water; miscible with ethanol and glycerol[2] | Soluble in water and ethanol[12] | Dispersible in water | Insoluble in water; soluble in organic solvents[11] | Soluble in water and ethanol |
Performance in Emulsion Formulations
The efficacy of an emulsifier is determined by its ability to reduce the droplet size of the dispersed phase and maintain the stability of the emulsion over time. The following table summarizes the performance characteristics and typical applications of the selected emulsifiers in pharmaceutical formulations, particularly in the formation of nanoemulsions, which are valued for their ability to enhance drug bioavailability.[14]
| Emulsifier | Typical Concentration | Application Highlights | Reported Droplet Size | Key Performance Insights |
| 2-Phenoxyethanol | 0.5 - 1.0% (as preservative)[2] | Primarily used as a preservative; can act as a co-solvent and stabilizer in emulsions.[2][15] | Not typically used as primary emulsifier to determine droplet size. | Boosts the efficacy of other preservatives and contributes to the overall stability of the formulation.[2] |
| Polysorbate 80 | 1 - 10% | Widely used for oil-in-water emulsions in oral, topical, and parenteral formulations.[5][16] | 70 - 150 nm (in astaxanthin nanodispersions)[17] | High HLB value makes it an excellent choice for creating stable oil-in-water nanoemulsions.[6] Its presence can significantly reduce droplet size.[17] |
| Lecithin | 0.5 - 5% | Biocompatible emulsifier for injectable and topical nanoemulsions.[18][19] | 58 - 92 nm (in topical nanoemulsions)[19]; 190 - 440 nm (in MCT nanoemulsions)[18] | Natural and biodegradable, forming stable nanoemulsions. Droplet size can be influenced by the preparation method.[18] |
| Sorbitan Oleate | 2 - 10%[7] | Often used in combination with a high HLB emulsifier (like Polysorbate 80) to form stable water-in-oil or oil-in-water emulsions.[7] | Used as a co-emulsifier; particle sizes below 160 nm reported in lecithin/Span 80 nanoemulsions.[20] | Low HLB value makes it ideal for water-in-oil emulsions and as a co-emulsifier to fine-tune the stability of oil-in-water systems.[21] |
| Poloxamer 407 | 0.01 - 20%[10] | Used as a solubilizing and emulsifying agent in various formulations; forms thermoreversible gels.[9][22] | Can form stable oil-in-water emulsions with oil content up to 65%.[22] | Its unique thermogelling property is beneficial for certain drug delivery applications.[22] |
Experimental Protocol: Preparation and Characterization of a Nanoemulsion
This section outlines a general methodology for the preparation and characterization of an oil-in-water nanoemulsion, a common formulation in drug delivery research.
Materials and Equipment
-
Oil Phase: Drug-loaded oil (e.g., medium-chain triglycerides, coconut oil).
-
Aqueous Phase: Purified water.
-
Emulsifier(s): Primary emulsifier (e.g., Polysorbate 80, Lecithin) and co-emulsifier (e.g., Sorbitan Oleate).
-
Co-solvent (optional): Ethanol, Transcutol.
-
High-Shear Homogenizer: To create a coarse emulsion.
-
High-Pressure Homogenizer or Ultrasonicator: To reduce droplet size to the nano-scale.[23]
-
Dynamic Light Scattering (DLS) instrument: For measuring droplet size and Polydispersity Index (PDI).[24]
-
Zeta Potential Analyzer: For measuring the surface charge of the droplets.[25]
Nanoemulsion Preparation (High-Pressure Homogenization Method)
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) and the oil-soluble emulsifier (e.g., Sorbitan Oleate) in the oil.
-
Aqueous Phase: Dissolve the water-soluble emulsifier (e.g., Polysorbate 80) in purified water.[26]
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a specified speed (e.g., 5,000-10,000 rpm) for a set duration (e.g., 10-15 minutes).
-
-
Nanoemulsification:
-
Pass the resulting coarse emulsion through a high-pressure homogenizer.[23]
-
Operate the homogenizer at a specific pressure (e.g., 500-1500 bar) for a number of cycles (e.g., 3-5) until a translucent nanoemulsion is formed. The process should be carried out in a controlled temperature environment, often using a cooling bath.[23][24]
-
Characterization of the Nanoemulsion
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion with purified water to a suitable concentration to avoid multiple scattering effects.
-
Measure the mean droplet diameter and PDI using a DLS instrument at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C).[25]
-
A PDI value below 0.25 is generally indicative of a narrow and uniform droplet size distribution.[27]
-
-
Zeta Potential Measurement:
-
Dilute the nanoemulsion in ultrapure water and place it in the specific cell of the zeta potential analyzer.[25]
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential.[28]
-
A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability of the emulsion.[28]
-
-
Stability Studies:
-
Store the nanoemulsion under different temperature conditions (e.g., 4°C, 25°C, 40°C) for a specified period (e.g., 30-90 days).
-
Periodically measure the droplet size, PDI, and zeta potential to assess the physical stability of the formulation.[29]
-
Visualizing the Emulsifier Selection Process
The selection of an appropriate emulsifier is a logical process that can be visualized as a workflow. The following diagram, created using Graphviz (DOT language), illustrates the key steps and decision points in this process.
Caption: Workflow for Emulsifier Selection in Drug Formulation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ases.in [ases.in]
- 3. 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. alphachem.biz [alphachem.biz]
- 6. nbinno.com [nbinno.com]
- 7. Sorbitan Oleate (Span 80) – Nature's Key [natures-key.com]
- 8. ulprospector.com [ulprospector.com]
- 9. pharma.basf.com [pharma.basf.com]
- 10. Safety assessment of poloxamers 101, 105, 108, 122, 123, 124, 181, 182, 183, 184, 185, 188, 212, 215, 217, 231, 234, 235, 237, 238, 282, 284, 288, 331, 333, 334, 335, 338, 401, 402, 403, and 407, poloxamer 105 benzoate, and poloxamer 182 dibenzoate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irochemical.com [irochemical.com]
- 12. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 13. Span 80, Sorbitan Oleate, Emulsifier S80 BP EP USP CAS 1338-43-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. scispace.com [scispace.com]
- 15. 2-Phenoxyethanol | 9004-78-8 | Benchchem [benchchem.com]
- 16. avenalab.com [avenalab.com]
- 17. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Span 80 | 1338-43-8 [chemicalbook.com]
- 22. Poloxamer 407-Based Thermosensitive Emulgel as a Novel Formulation Providing a Controlled Release of Oil-Soluble Pharmaceuticals—Ibuprofen Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. mdpi.com [mdpi.com]
- 25. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. entegris.com [entegris.com]
- 29. Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Methods for (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, a synthetic N-acylglycine. The focus is on the cross-validation of these methods to ensure data integrity and reliability across different analytical platforms and laboratories. This is particularly crucial in regulated environments such as preclinical and clinical drug development.
Introduction to Analytical Method Cross-Validation
Cross-validation of bioanalytical methods is a critical process to ensure that different analytical methods or the same method used in different laboratories produce comparable results.[1][2] This is essential when data from different sources are combined or compared in a regulatory submission.[1] The process typically involves analyzing the same set of quality control (QC) samples and incurred samples with each method and comparing the results against predefined acceptance criteria.[3]
This guide will compare two common analytical techniques for the quantification of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparison of Analytical Methods
Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Methods
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by high-resolution chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish the analyte from other UV-absorbing compounds. | High. Can differentiate the analyte from co-eluting compounds based on its specific mass-to-charge ratio and fragmentation pattern.[8] |
| Sensitivity | Lower. Typically in the microgram to high nanogram per milliliter range. | Higher. Can achieve detection in the low nanogram to picogram per milliliter range.[9][10] |
| Linearity | Good. Typically shows a linear response over a 2-3 order of magnitude concentration range. | Excellent. Can demonstrate linearity over a 3-4 order of magnitude concentration range.[4] |
| Precision | Good. Intra- and inter-day precision (CV%) is typically <15%.[11] | Excellent. Intra- and inter-day precision (CV%) is often <10%.[4] |
| Accuracy | Good. Typically within ±15% of the nominal concentration.[11] | Excellent. Typically within ±10% of the nominal concentration.[4] |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful optimization.[8] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine in a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
HPLC-UV Method
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A suitable column for this type of analysis is a Newcrom R1.[12]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength determined by the UV spectrum of the analyte (typically around 210 nm for the amide bond).
-
Run Time: Approximately 10-15 minutes.
UHPLC-MS/MS Method
-
Column: A reverse-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Run Time: Approximately 3-5 minutes.
Cross-Validation Experimental Design
To perform a cross-validation between the HPLC-UV and UHPLC-MS/MS methods, the following steps would be taken:
-
Preparation of QC Samples: Prepare a set of QC samples in the relevant biological matrix at low, medium, and high concentrations.
-
Analysis: Analyze the QC samples in triplicate using both the validated HPLC-UV and UHPLC-MS/MS methods.
-
Incurred Sample Reanalysis (ISR): Analyze a subset of study samples (at least 30) with both methods.[3]
-
Data Evaluation: Compare the concentration values obtained from both methods. The acceptance criteria for cross-validation typically require that the mean concentration from one method be within a certain percentage (e.g., ±20%) of the mean concentration from the other method.[1]
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Hypothetical Signaling Pathway Involving N-Acylglycines
N-acyl amino acids, including N-acylglycines, are a class of lipid signaling molecules that can modulate various physiological processes. The following diagram illustrates a hypothetical signaling pathway.
Caption: A hypothetical signaling pathway for N-acylglycines.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring the reliability and comparability of bioanalytical data. While UHPLC-MS/MS offers superior sensitivity and selectivity for the quantification of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, HPLC-UV can serve as a viable, lower-cost alternative for certain applications. A thorough cross-validation as outlined in this guide is essential when data from both methods are to be used interchangeably or in combination for regulatory submissions.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. fda.gov [fda.gov]
- 9. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. japsonline.com [japsonline.com]
- 12. Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt | SIELC Technologies [sielc.com]
A Comparative Analysis of the Biodegradability of Oleoyl Sarcosine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oleoyl Sarcosine's Biodegradability with Common Surfactants, Supported by Experimental Data.
In the pursuit of developing environmentally sustainable formulations, understanding the biodegradability of individual ingredients is paramount. This guide provides a comparative analysis of the biodegradability of Oleoyl Sarcosine against two widely used alternative surfactants: Sodium Laureth Sulfate (SLES) and Cocamidopropyl Betaine (CAPB). The following sections present quantitative biodegradability data, detailed experimental protocols for the principal test method cited, and visualizations of the degradation pathways.
Quantitative Biodegradability Data
The biodegradability of surfactants is most commonly assessed using the OECD 301 series of tests for ready biodegradability. These tests measure the extent to which a substance is mineralized by microorganisms over a 28-day period. A substance is considered "readily biodegradable" if it meets a pass level of >60% degradation within this timeframe. The data presented in Table 1 summarizes the biodegradability of Oleoyl Sarcosine and its alternatives based on these standardized tests.
| Surfactant Name | Test Guideline | Biodegradation Percentage | Timeframe | Conclusion |
| Oleoyl Sarcosine | OECD 301 Methods | ≥60% (O₂ depletion / CO₂ generation) or ≥70% (DOC removal) | 28 days | Readily Biodegradable |
| Sodium Laureth Sulfate (SLES) | OECD 301B & 301D | 94-97%[1] | 28 days | Readily Biodegradable |
| OECD 301 | >60%[2] | 28 days | Readily Biodegradable | |
| Cocamidopropyl Betaine (CAPB) | OECD 301B | 84% | 7 days | Readily Biodegradable |
| 99% | 28 days | |||
| OECD 301A/B/D/E | 86-100% | 28 days | Readily Biodegradable |
Experimental Protocols
The OECD 301B, or CO₂ Evolution Test, is a stringent method for determining the ready biodegradability of organic compounds. The protocol is designed to simulate the conditions of an aerobic aqueous environment.
OECD 301B: CO₂ Evolution Test
Objective: To determine the degree of biodegradation by measuring the amount of carbon dioxide produced when the test substance is exposed to microorganisms under aerobic conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (typically activated sludge from a wastewater treatment plant) and incubated in the dark or diffuse light under aerobic conditions. The CO₂ evolved during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of carbon in the test substance.
Apparatus:
-
Incubation bottles
-
CO₂-free air supply system
-
CO₂-trapping absorption bottles
-
Magnetic stirrers
-
Apparatus for measuring CO₂ (e.g., titration equipment or a TOC analyzer)
Procedure:
-
Preparation of Mineral Medium: A mineral salt solution containing essential microbial nutrients is prepared.
-
Inoculum Preparation: Activated sludge is collected from a wastewater treatment plant treating predominantly domestic sewage. It is typically washed and aerated before use to reduce the background CO₂ evolution.
-
Test Setup: The test substance is added to the incubation bottles containing the mineral medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter. The inoculum is then added.
-
Controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure the endogenous CO₂ production of the microorganisms.
-
Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to verify the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: The bottles are incubated for 28 days in the dark at a constant temperature (typically 20-25°C). A continuous stream of CO₂-free air is passed through the test solution to maintain aerobic conditions.
-
CO₂ Measurement: The CO₂ produced is trapped in the absorption bottles and is quantified at regular intervals.
-
Data Analysis: The cumulative amount of CO₂ produced in the test bottles, corrected for the amount produced in the blank control, is expressed as a percentage of the ThCO₂.
Pass Criteria: For a substance to be classified as "readily biodegradable," it must show at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the theoretical CO₂ has been evolved.
Biodegradation Pathways
The microbial degradation of surfactants involves a series of enzymatic reactions that break down the complex molecules into simpler compounds, ultimately leading to mineralization (conversion to CO₂, water, and mineral salts).
Oleoyl Sarcosine Degradation Pathway
Oleoyl Sarcosine is an N-acyl amino acid. The initial and key step in its biodegradation is the enzymatic hydrolysis of the amide bond by amidase enzymes. This cleavage yields oleic acid (a fatty acid) and sarcosine (N-methylglycine). Both of these products are readily metabolized by microorganisms through established metabolic pathways. Oleic acid undergoes β-oxidation, and sarcosine is converted to glycine.
Sodium Laureth Sulfate (SLES) Degradation Pathway
The biodegradation of SLES is initiated by either of two primary enzymatic attacks: cleavage of the ether linkages in the ethoxylate chain or hydrolysis of the sulfate ester bond. Bacterial consortia, including genera such as Pseudomonas, Acinetobacter, and Serratia, are known to be involved in SLES degradation[3][4]. The degradation proceeds through the breakdown of the alkyl chain via oxidation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Einecs 240-219-0
For Immediate Reference: Proper handling and disposal of (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, compound with 2-aminoethanol (1:1) (Einecs 240-219-0).
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals on the proper disposal of the chemical compound identified by this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
The substance associated with this compound is (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, compound with 2-aminoethanol (1:1), with the CAS number 16070-29-4.[1] Primary hazards associated with this compound are its corrosive and irritant properties.[1]
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
This data is based on a similar compound, Sodium N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate, and should be used as a precautionary guideline.[2]
Step-by-Step Disposal Protocol
Given the corrosive and irritant nature of this amine compound, the following disposal protocol must be strictly followed:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or the release of vapors.[3]
-
Label the container with the full chemical name, "Hazardous Waste," and the primary hazard symbols (corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.[3]
-
-
Professional Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Disposal must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage the treatment and disposal of corrosive chemical waste in an environmentally responsible and compliant manner.
-
Provide the disposal company with all available information on the chemical's identity and known hazards.
-
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate: Immediately clear the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials, such as absorbent pads or neutralizing agents, to contain the spill.[3]
-
Personal Protection: Only personnel trained in spill response and wearing appropriate PPE should manage the cleanup.
-
Disposal of Cleanup Materials: All contaminated materials from the spill cleanup must be collected and disposed of as hazardous waste, following the same procedures outlined above.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety Protocols for Handling Sodium Thioglycolate (Einecs 240-219-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Sodium Thioglycolate (Einecs 240-219-0). Adherence to these procedural guidelines is essential for ensuring laboratory safety.
Sodium Thioglycolate is classified as a hazardous substance, toxic if swallowed and harmful in contact with skin.[1][2] It may also cause an allergic skin reaction and can be corrosive to metals.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling Sodium Thioglycolate.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] If splashes are likely, wear safety glasses with side-shields.[4] | [3][4] |
| Hand Protection | Wear suitable, impervious gloves.[4] Chemical protection gloves tested according to EN 374 are appropriate.[5] | [4][5] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[3][4] Long-sleeved clothing is recommended.[4] For handling the neat chemical, disposable Tyvek-type sleeves taped to gloves may be worn.[6] | [3][4][6] |
| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is needed.[4] If exposure limits are exceeded, irritation is experienced, or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing and diluting the neat chemical.[6] | [3][4][6][7] |
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
| Procedure | Guideline | Source |
| Handling | Use only in well-ventilated areas.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][7] Avoid contact with skin, eyes, or clothing.[4] Do not eat, drink, or smoke when using this product.[3][4] Handle and open containers with care.[1] | [1][3][4][7] |
| Storage | Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[4][7] Store in a corrosion-resistant container with a resistant inner liner.[1][2] | [1][2][4][7] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are crucial.
| Exposure Type | First Aid Measures | Source |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][6] | [1][3][6][7] |
| Skin Contact | Immediately remove all contaminated clothing.[6][7] Wash the affected area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, get medical advice.[3] | [1][3][6][7] |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[4][7] Call a physician or poison control center immediately.[3][6] | [3][4][6][7] |
| Inhalation | Move the person to fresh air.[3][7] If they are not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[3] Seek immediate medical attention.[3] | [3][7] |
| Spills | For small spills, sweep up and shovel into suitable containers for disposal.[3] For larger spills, wear self-contained breathing apparatus and chemical protective clothing.[1] Ventilate the area and eliminate ignition sources.[1] Absorb spillage to prevent material damage.[2] | [1][2][3] |
Disposal Plan
All waste and empty containers must be handled and disposed of according to current local, national, and international regulations.[1] Do not dump into sewers or waterways.[1] Contaminated packaging should be treated as the substance itself.[1] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
Experimental Workflow for Handling Sodium Thioglycolate
The following diagram outlines the standard operating procedure for safely handling Sodium Thioglycolate in a laboratory setting.
Caption: Workflow for Safe Handling of Sodium Thioglycolate.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. shop.neofroxx.com [shop.neofroxx.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. Sodium Thioglycolate | C2H3NaO2S | CID 23690444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
